Benzo[h]quinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[h]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHJSRAIZDOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597829 | |
| Record name | Benzo[h]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-09-6 | |
| Record name | Benzo[h]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
benzo[h]quinolin-4(1H)-one keto-enol tautomerism equilibrium
An In-Depth Technical Guide to the Keto-Enol Tautomerism Equilibrium of Benzo[h]quinolin-4(1H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The tautomeric equilibrium between the keto form, benzo[h]quinolin-4(1H)-one, and its enol counterpart, 4-hydroxybenzo[h]quinoline, represents a critical area of study in medicinal and synthetic chemistry. As the quinolone scaffold is a cornerstone of numerous therapeutic agents, understanding the subtle interplay of factors governing this equilibrium is paramount for predicting molecular behavior, receptor interaction, and pharmacokinetic properties.[1] This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies used to investigate this phenomenon. We move beyond simple descriptions to explain the causal-driven logic behind experimental design, offering field-proven insights into spectroscopic and computational characterization. Our focus is on establishing self-validating systems of inquiry, where theoretical calculations and empirical data converge to provide a holistic and trustworthy understanding of the benzo[h]quinolin-4(1H)-one tautomeric landscape.
The Principle of Prototropic Tautomerism in Benzo[h]quinolin-4(1H)-one
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] In the case of benzo[h]quinolin-4(1H)-one, we are concerned with prototropic tautomerism, where the isomers differ in the location of a proton and the position of a double bond. The equilibrium exists between the lactam (keto) form and the lactim (enol) form.
-
Keto Tautomer (Amide): Benzo[h]quinolin-4(1H)-one
-
Enol Tautomer (Imidic Acid): 4-Hydroxybenzo[h]quinoline
Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with unique physical and chemical properties that exist in a dynamic, measurable equilibrium.[3] For quinolone systems, the keto form is often found to be predominant in both solid and solution states, a testament to the stability of the cyclic amide structure.[4][5]
Caption: Keto-enol equilibrium of benzo[h]quinolin-4(1H)-one.
Core Factors Governing Tautomeric Predominance
The position of the keto-enol equilibrium is not static; it is a delicate balance dictated by the molecule's environment and intrinsic structural features. A Senior Application Scientist does not merely observe the equilibrium but seeks to understand and manipulate it by controlling these key variables.
The Decisive Role of the Solvent
The choice of solvent is arguably the most powerful tool for influencing the tautomeric ratio.[6] This is not an arbitrary choice but a deliberate one based on predictable molecular interactions.
-
Polarity and Dipole Moment: The keto tautomer, with its polarized carbonyl group, is generally more polar than the enol form. Consequently, polar solvents tend to stabilize the keto form more effectively, shifting the equilibrium in its favor.[7] This phenomenon, often referred to as Meyer's Rule for acyclic dicarbonyls, provides a foundational predictive model.[7][8]
-
Hydrogen Bonding: The causality extends beyond simple polarity. Solvents with hydrogen-bond-donating (protic) or -accepting capabilities interact directly with the tautomers.[6]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the carbonyl oxygen of the keto form and the hydroxyl group of the enol form, often leading to complex equilibrium shifts.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO): As strong hydrogen bond acceptors, these solvents can significantly interact with the N-H of the keto form and the O-H of the enol form, often favoring the keto tautomer in quinolone systems.[4][10]
-
Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol tautomer can become a dominant stabilizing force, potentially increasing the proportion of the enol form compared to what is seen in polar solvents.[3]
-
Thermodynamic Control via Temperature
Varying the temperature provides a direct probe into the thermodynamics of the equilibrium. By analyzing the equilibrium constant (Keq) at different temperatures, one can construct a van 't Hoff plot (ln(Keq) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[8][11] This is a critical step in moving from qualitative observation to quantitative thermodynamic characterization. An increase in temperature often shifts the equilibrium toward the more polar triketo form in related systems.[12]
Intrinsic Structural and Electronic Effects
The substitution pattern on the quinoline ring system can fine-tune the electronic properties and steric environment, thereby influencing tautomer stability.[5] For instance, a substituent at the 3-position capable of accepting a hydrogen bond can selectively stabilize the enol form by forming a stable six-membered intramolecular ring.[13] Conversely, substituents that enhance the extended conjugation of the keto form may shift the equilibrium in that direction.[13]
A Validated Multiplexed Approach to Characterization
No single technique provides a complete picture. A robust analysis relies on the convergence of evidence from multiple, complementary methodologies. Here, we detail the core experimental and computational workflows, emphasizing the causality behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse
Causality of Choice: NMR spectroscopy is the premier technique for the unambiguous quantification of tautomeric ratios in solution. The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct, sharp signals for each tautomer in the same spectrum.[6][8][14] This avoids the deconvolution challenges often faced in other spectroscopic methods.[15]
Key Observables:
-
¹H NMR: The keto form will exhibit signals for the N-H proton and the protons on the carbon alpha to the carbonyl. The enol form will show a characteristic O-H signal and a vinylic proton signal. The chemical shifts are highly distinct, and the ratio of their integrals provides a direct measure of the molar ratio of the tautomers.[14]
-
¹³C NMR: The most telling signal is that of the C4 carbon. In the keto form, it appears as a carbonyl carbon (~170-180 ppm), whereas in the enol form, it is an aromatic/vinylic carbon bearing a hydroxyl group (~150-160 ppm). This large difference in chemical shift serves as an excellent diagnostic tool.[5]
Experimental Protocol: Determination of Keq via ¹H NMR
-
Sample Preparation (Self-Validation through Solvent Comparison): a. Accurately weigh ~5 mg of benzo[h]quinolin-4(1H)-one. b. Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean NMR tube. Ensure complete dissolution. c. Prepare a second, identical sample in a solvent of contrasting polarity (e.g., CDCl3). This comparison is crucial for validating the solvent effect.
-
Instrument Setup: a. Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. b. Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for 5 minutes before acquisition.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1). b. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated to ensure quantitative accuracy.
-
Data Processing and Analysis: a. Apply Fourier transform, phase correction, and baseline correction. b. Identify a well-resolved, non-overlapping signal unique to the keto form (e.g., N-H proton) and one unique to the enol form (e.g., O-H proton). c. Carefully integrate these signals. Let the integral value for the keto form be I_keto and for the enol form be I_enol. d. Calculate the equilibrium constant: Keq = I_enol / I_keto . e. Calculate the percentage of the enol form: % Enol = [I_enol / (I_enol + I_keto)] * 100 .
Caption: Workflow for quantitative tautomer analysis by NMR.
UV-Vis and Infrared (IR) Spectroscopy: The Corroborative Probes
Causality of Choice: While less quantitative than NMR, UV-Vis and IR spectroscopy provide rapid, valuable, and complementary data. They are particularly effective for confirming the predominant form in the solid state (IR) and for qualitatively tracking equilibrium shifts in solution (UV-Vis).
-
IR Spectroscopy: The diagnostic power of IR lies in its sensitivity to specific functional groups.[16] The keto form will display a strong C=O stretching absorption (typically 1640-1680 cm⁻¹ for such amides), while the enol will show a broad O-H stretch (3200-3600 cm⁻¹) and a C=C stretch (~1620 cm⁻¹).[17][18] The absence or presence of a strong carbonyl band in a solid-state (KBr or ATR) spectrum is a powerful indicator of the preferred tautomer in the crystal lattice.[4]
-
UV-Vis Spectroscopy: The keto and enol tautomers possess different conjugated π-electron systems, resulting in distinct electronic transitions and thus different λmax values.[9][19] By monitoring the absorption spectrum in solvents of varying polarity, a shift in the equilibrium can be visualized as a change in the relative intensities of the absorption bands or a shift in the λmax.[10]
Computational Chemistry: The Predictive and Explanatory Framework
Causality of Choice: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the crucial link between structure and energy.[20] They allow us to rationalize why one tautomer is more stable than another under specific conditions, complementing experimental observations with a theoretical foundation.
Workflow: DFT-Based Stability Prediction
-
Structure Modeling: Build the 3D structures of both the keto and enol tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[20]
-
Frequency Analysis: Calculate the vibrational frequencies for the optimized structures to confirm they are true energy minima (no imaginary frequencies).
-
Solvation Modeling: To simulate solution conditions, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model (e.g., PCM - Polarizable Continuum Model).[5][20] Rerun these calculations for different solvents (e.g., water, DMSO, chloroform) to model the solvent effect.
-
Energy Comparison: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers in a given solvent predicts their relative stability and the position of the equilibrium.
Data Synthesis and Interpretation
To facilitate analysis, experimental and theoretical data should be systematically tabulated.
Table 1: Characteristic Spectroscopic Signatures for Benzo[h]quinolin-4(1H)-one Tautomers
| Feature | Keto Tautomer (Benzo[h]quinolin-4(1H)-one) | Enol Tautomer (4-Hydroxybenzo[h]quinoline) | Rationale of Distinction |
| ¹H NMR (N-H/O-H) | ~11-13 ppm (amide N-H) | ~9-11 ppm (phenolic O-H) | Different electronic environments and hydrogen bonding potential. |
| ¹³C NMR (C4) | ~175 ppm (C=O) | ~155 ppm (C-OH) | The carbon's hybridization and bonding (sp² carbonyl vs. sp² aromatic) are distinct.[5] |
| IR Stretch (C=O) | Strong, ~1650 cm⁻¹ | Absent | Direct detection of the carbonyl functional group.[17] |
| IR Stretch (O-H) | Absent | Broad, ~3400 cm⁻¹ | Direct detection of the hydroxyl functional group.[18] |
| UV-Vis (λmax) | Typically shorter wavelength | Typically longer wavelength | The extended conjugation in the fully aromatic enol form often leads to a red shift. |
Table 2: Illustrative Equilibrium Data as a Function of Solvent (Hypothetical)
| Solvent | Dielectric Constant (ε) | Keq ([Enol]/[Keto]) | Predominant Tautomer | Primary Stabilizing Interaction |
| Cyclohexane | 2.0 | 0.15 | Keto | Minimal solvent interaction; intramolecular forces dominate. |
| Chloroform-d | 4.8 | 0.10 | Keto | Moderate polarity stabilizes the more polar keto form. |
| DMSO-d6 | 47 | 0.05 | Keto | High polarity and H-bond acceptance strongly favor the keto tautomer.[4][10] |
Conclusion
The keto-enol equilibrium of benzo[h]quinolin-4(1H)-one is a multifaceted phenomenon governed by a sensitive interplay between intramolecular stability and intermolecular interactions with the surrounding medium. This guide has established that a comprehensive understanding is not achievable through a single method but requires a logically structured, multi-technique approach. By integrating the quantitative power of NMR, the qualitative insights from IR and UV-Vis, and the predictive capacity of computational modeling, researchers can build a self-validating and robust model of the tautomeric behavior. For professionals in drug development, this level of detailed characterization is indispensable, as the predominant tautomer can profoundly impact a molecule's solubility, membrane permeability, and ultimately, its interaction with a biological target.
References
-
NMR study of tautomerism in natural perylenequinones . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Keto-Enol Tautomerism : Key Points . Master Organic Chemistry. Available at: [Link]
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How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry . Q-MOL. Available at: [Link]
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Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones . FULIR. Available at: [Link]
-
Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations . DIAL@UCLouvain. Available at: [Link]
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Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones . ResearchGate. Available at: [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf . Slideshare. Available at: [Link]
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(PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon . ResearchGate. Available at: [Link]
-
A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms . SpringerLink. Available at: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties . PMC. Available at: [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering . PMC. Available at: [Link]
-
EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants . Joseph A DiVerdi. Available at: [Link]
-
(PDF) A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms . ResearchGate. Available at: [Link]
-
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives . PMC. Available at: [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment . Journal of Chemical Education. Available at: [Link]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities . PMC. Available at: [Link]
-
IR Spectroscopy . e-PG Pathshala. Available at: [Link]
-
6.1 Keto-enol tautomerism - Organic Chemistry II . Fiveable. Available at: [Link]
-
The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones . Ophcj. Available at: [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR . ASU Core Research Facilities. Available at: [Link]
-
Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade . PubMed. Available at: [Link]
-
(PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives . ResearchGate. Available at: [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T . Semantic Scholar. Available at: [Link]
-
How could IR spectroscopy be used to detect the presence of enol tautomers? . Vaia. Available at: [Link]
-
Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones . Royal Society of Chemistry. Available at: [Link]
-
Keto-Enol Equilibrium Using NMR . YouTube. Available at: [Link]
-
Tautomerism Detected by NMR . Encyclopedia.pub. Available at: [Link]
-
Can someone please help? I just researched about this compound and there are reasons for both the compounds being stable. Enol form more stable because of aromaticity. Keto form more stable because of attack of H+ ion on OH to form Hydronium ion in enol form which is very unstable. Reddit. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues . MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties . PubMed. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. Available at: [Link]
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Technical Deep Dive: Structural Dynamics and Electronic Properties of 4-Hydroxybenzo[h]quinoline
This guide provides a comprehensive technical analysis of 4-hydroxybenzo[h]quinoline , a fused tricyclic scaffold critical in medicinal chemistry and materials science.
Executive Summary
4-Hydroxybenzo[h]quinoline (often chemically indexed as benzo[h]quinolin-4(1H)-one ) represents a privileged scaffold in drug discovery, distinct from its famous isomer, 10-hydroxybenzo[h]quinoline (10-HBQ). While 10-HBQ is renowned for Excited-State Intramolecular Proton Transfer (ESIPT), the 4-hydroxy isomer is defined by a robust keto-enol tautomeric equilibrium that heavily favors the 4-oxo (quinolone) form in polar environments. This guide dissects its aromaticity, synthesis via the Gould-Jacobs reaction, and its utility as a bioisostere for kinase inhibitors and DNA intercalators.
Structural Architecture & Nomenclature
The Core Framework
The molecule consists of a benzene ring fused to the 7,8-position of a quinoline ring.
-
IUPAC Name: Benzo[h]quinolin-4(1H)-one (preferred due to tautomerism).
-
Numbering: The nitrogen atom is position 1. The fusion occurs at positions 4a and 8a (quinoline numbering) or specifically the h-face.
-
Isomeric Distinction: Unlike the 10-hydroxy isomer, where the hydroxyl group is adjacent to the nitrogen (allowing intramolecular H-bonding), the 4-hydroxy group is para-oriented relative to the nitrogen across the heterocyclic ring. This precludes ESIPT and instead promotes intermolecular hydrogen bonding, leading to high melting points and low solubility in non-polar solvents.
Tautomeric Equilibrium (The "Hydroxy" vs. "Oxo" Debate)
In the solid state and polar solvents (DMSO, MeOH, Water), the compound exists predominantly as the 4-pyridone (oxo) tautomer. This is driven by the high resonance stabilization energy of the amide-like system.
Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable vinylogous amide (keto) form.
Aromaticity & Electronic Delocalization
The aromaticity of 4-hydroxybenzo[h]quinoline is complex due to the fusion of a Clar sextet (benzene) with a heteroaromatic system.
Clar’s Rule Analysis
-
Naphthalene Core: The benzo[h] fusion preserves the integrity of the "naphthalene-like" system. One ring can always maintain a full Clar sextet (benzene-like character), providing significant thermodynamic stability.
-
Pyridone Ring: In the keto form, the heterocyclic ring is not fully aromatic in the Hückel sense (6π electrons) due to the exocyclic C=O double bond. However, resonance contributors where the nitrogen donates its lone pair and the oxygen accepts electrons (creating a +N=C-O- dipole) restore the 6π electron circuit, conferring "aromatic character" to the pyridone ring.
Electronic Consequence
This "masked" aromaticity makes the C-3 position nucleophilic (susceptible to electrophilic substitution, e.g., halogenation) while the C-2 and C-4 positions are electrophilic in the precursor states.
Synthesis & Purity Profiling
The most robust route to the parent scaffold is the Gould-Jacobs Reaction . This sequence is preferred over the Conrad-Limpach method for the 4-unsubstituted derivative because it avoids the formation of regioisomeric mixtures.
Experimental Protocol: Gould-Jacobs Route
Target: Synthesis of 4-hydroxybenzo[h]quinoline from 1-naphthylamine.
Step 1: Condensation[1][2][3]
-
Reagents: 1-Naphthylamine (1.0 eq), Diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Conditions: Heat neat or in ethanol at 100–110°C for 2 hours.
-
Mechanism: Nucleophilic attack of the amine on the vinyl ether, followed by elimination of ethanol.
-
Checkpoint: Solidification of the reaction mixture indicates formation of the enamine intermediate (diethyl 2-(((naphthalen-1-yl)amino)methylene)malonate).
Step 2: Cyclization (The Critical Step)
-
Reagents: Diphenyl ether (Dowtherm A).
-
Conditions: High temperature (250°C) flash heating.
-
Protocol: Add the solid enamine portion-wise to boiling diphenyl ether.
-
Why: High thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution onto the naphthalene ring.
-
Product: Ethyl 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylate.
Step 3: Hydrolysis & Decarboxylation[3][4]
-
Reagents: 10% NaOH (aq), then HCl.
-
Conditions: Reflux for 4 hours (Hydrolysis) -> Acidify -> Reflux in diphenyl ether or quinoline with Cu powder (Decarboxylation).
-
Result: Removal of the C-3 ester group yields the parent 4-hydroxybenzo[h]quinoline.
Figure 2: Step-by-step Gould-Jacobs synthetic workflow.
Physicochemical Properties[5][6][7][8][9][10]
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 195.22 g/mol | Fragment-like for drug discovery. |
| pKa (Acidic) | ~9.0 (OH/NH) | Weakly acidic; forms salts with strong bases. |
| pKa (Basic) | ~2.0 (Carbonyl O / Ring N) | Protonation occurs at the carbonyl oxygen, not the nitrogen, in the keto form. |
| Solubility | Low in water/Et2O; High in DMSO/Hot EtOH | Typical of planar, stacking aromatic systems. |
| Fluorescence | Blue emission (λ_em ~400-450 nm) | Distinct from 10-HBQ (Green/Red ESIPT emission). |
Fluorescence Note: Unlike 10-HBQ, which undergoes a 4-level photocycle involving proton transfer, 4-hydroxybenzo[h]quinoline exhibits "normal" Stokes-shifted fluorescence. The emission is pH-dependent:
-
Cation (pH < 1): Blue shift.
-
Neutral (pH 7): Moderate intensity.
-
Anion (pH > 10): Red shift and intensity increase due to enhanced delocalization.
Applications in Drug Discovery[1][11]
Kinase Inhibitor Scaffolds
The 4-pyridone core mimics the adenine ring of ATP. The benzo[h] fusion extends the scaffold, allowing it to reach into the hydrophobic "back pocket" of kinase active sites (e.g., EGFR, VEGFR).
-
Mechanism: The N-H and C=O motifs form a donor-acceptor hydrogen bond pair with the hinge region of the kinase.
DNA Intercalation
The planar tricyclic structure allows for intercalation between DNA base pairs.
-
Derivatization: Functionalizing the N-1 or C-3 positions with cationic side chains (e.g., aminoalkyl chains) enhances DNA affinity, similar to the mechanism of amsacrine or doxorubicin.
Bioisosterism
It serves as a lipophilic isostere for quinolone antibiotics (e.g., ciprofloxacin), though the fusion alters the vector of substituents, often changing the target from Gyrase to other enzymes or receptors.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Albrecht, R. (1977). "Development of Antibacterial Agents of the Nalidixic Acid Type." Progress in Drug Research. Link
-
Chou, P. T., et al. (2002). "Proton-Transfer Tautomerism in 10-Hydroxybenzo[h]quinolines." Journal of Physical Chemistry A. Link (Cited for contrast regarding ESIPT mechanisms).
-
Elderfield, R. C. (1952).[3][5] Heterocyclic Compounds, Vol 4. Wiley. (Classic reference for Conrad-Limpach and Gould-Jacobs chemistry).
-
PubChem Compound Summary. "Benzo[h]quinolin-4(1H)-one." Link
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- 5. Gould-Jacobs Reaction [drugfuture.com]
The Benzo[h]quinoline Scaffold: Technical Guide to Synthesis & Medicinal Application
The benzo[h]quinoline scaffold represents a "privileged structure" in medicinal chemistry—a rigid, planar, tricyclic system capable of distinct biological interactions that differ from its isomer, benzo[f]quinoline, and the parent quinoline. Its extended
This guide details the structural properties, modern synthetic routes (including C-H activation), and therapeutic applications of benzo[h]quinoline, with a specific focus on its role in oncology and organometallic medicine.
Structural Analysis & Pharmacophore Properties
The benzo[h]quinoline core (molecular formula
Key Physicochemical Characteristics[1][2][3][4]
-
-Stacking Capability: The extended tricyclic aromatic surface facilitates strong
- stacking interactions with DNA base pairs, making it an excellent intercalator. -
Metal Coordination: The
-atom at position 1 (IUPAC numbering for the fused system) acts as a -donor. In cyclometalated complexes (e.g., with or ), the carbon at position 10 (adjacent to the bay) often undergoes C-H activation to form a robust -chelate. -
Lipophilicity: Higher
compared to quinoline, enhancing passive membrane permeability but requiring solubilizing groups (e.g., amino side chains) for bioavailability.
Electronic Distribution
The nitrogen atom withdraws electron density, making the C2 and C4 positions susceptible to nucleophilic attack, while the fused benzene ring (positions 5-10) remains electron-rich, suitable for electrophilic substitution or C-H activation.
Synthetic Strategies: From Classical to Modern
Protocol A: Rh(III)-Catalyzed C-H Activation/Annulation
A modern, atom-economical approach to functionalized derivatives.
Objective: Synthesis of substituted benzo[h]quinolines via oxidative annulation of 1-naphthylamines with alkynes.
Mechanism: The reaction proceeds via a Rhodacycle intermediate.[1] The amine acts as a directing group, facilitating ortho-C-H activation followed by alkyne insertion.
Step-by-Step Protocol:
-
Reagents:
-
Substrate:
-(naphthalen-1-yl)acetamide (1.0 equiv) -
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Oxidant:
(2.0 equiv) -
Solvent:
-Amyl alcohol (0.2 M concentration)
-
-
Procedure:
-
Charge a sealed tube with the substrate, alkyne, catalyst, and oxidant.
-
Add solvent and seal the tube under air (or
depending on specific oxidant cycle). -
Heat to 110°C for 16 hours.
-
Self-Validation Check (TLC): Monitor the disappearance of the naphthylamide starting material (
in 30% EtOAc/Hex) and appearance of the fluorescent blue/green product spot.
-
-
Work-up:
-
Cool to room temperature. Dilute with DCM and filter through a Celite pad to remove copper salts.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Gradient: Hexanes
20% EtOAc/Hexanes).
-
-
Yield: Typically 75–85%.
Protocol B: Synthesis of Cyclometalated Iridium(III) Dimers
The precursor for luminescent anticancer complexes.
Objective: Synthesis of the chloride-bridged dimer
Protocol:
-
Reagents:
and Benzo[h]quinoline (bzq) (2.5 equiv). -
Solvent: 2-ethoxyethanol/water (3:1 mixture).
-
Procedure:
-
Reflux the mixture at 110°C for 24 hours under nitrogen.
-
The solution will darken, and a yellow/orange precipitate will form.
-
-
Purification:
-
Cool and filter the precipitate.
-
Wash sequentially with water, ethanol, and diethyl ether to remove unreacted ligand.
-
Validation:
NMR should show loss of the proton at the C10 position (the site of cyclometalation).
-
Medicinal Chemistry Applications
Primary Therapeutic Area: Oncology
Benzo[h]quinoline derivatives exhibit dual mechanisms of action:[2][3][4]
-
DNA Intercalation: Planar structure inserts between base pairs, inhibiting topoisomerase enzymes.
-
Mitochondrial Targeting (Metal Complexes): Cationic Ir(III) and Pt(II) complexes accumulate in the negatively charged mitochondrial matrix, inducing Reactive Oxygen Species (ROS) bursts.
Structure-Activity Relationship (SAR) Data
The following table summarizes cytotoxicity (
| Compound Class | Structure Type | Target Mechanism | IC50 (HCT116) | IC50 (HeLa) | Notes |
| Ligand Only | 2,4-disubstituted benzo[h]quinoline | DNA Intercalation | 12.5 | 15.2 | Moderate activity; limited by solubility. |
| Ir(III) Complex | Mitochondria/ROS | 1.75 | 2.1 | >10x more potent than ligand alone. | |
| Pt(II) Complex | DNA/Protein Adducts | 4.5 | 6.8 | Active in cisplatin-resistant lines. | |
| Standard | Cisplatin | DNA Crosslinking | 5.8 | 4.2 | Reference drug. |
Data synthesized from recent organometallic medicinal chemistry literature (see Refs 1, 3).
Mechanism of Action: The "ROS-DNA Damage" Axis
The following diagram illustrates the validated pathway for Iridium-benzo[h]quinoline complexes, which are currently the most potent class of derivatives.
Figure 1: Mechanism of Action for Iridium(III)-benzo[h]quinoline anticancer complexes.[5] The scaffold facilitates mitochondrial entry, leading to a fatal oxidative stress cascade.
Experimental Validation Protocols
To ensure scientific integrity, the following assays are recommended to validate the activity of synthesized benzo[h]quinoline derivatives.
Assay 1: Mitochondrial Membrane Potential ( ) Analysis
Verifies the mitochondrial targeting mechanism.
-
Staining: Treat HCT116 cells with the compound (
conc.) for 24h. Stain with JC-1 dye (5 ) for 20 min. -
Detection: Use flow cytometry or fluorescence microscopy.
-
Self-Validation:
-
Healthy Cells: Red fluorescence (JC-1 aggregates).
-
Apoptotic Cells: Green fluorescence (JC-1 monomers).
-
Success Criteria: A shift from red to green indicates successful mitochondrial depolarization.
-
Assay 2: DNA Binding (UV-Vis Titration)
Verifies intercalation capability.
-
Setup: Prepare a
solution of the benzo[h]quinoline derivative in Tris-HCl buffer. -
Titration: Add increasing concentrations of CT-DNA (
). -
Observation: Monitor the absorption band at 260–300 nm.
-
Self-Validation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift). These spectral changes confirm intercalation into the DNA base stack.
References
-
Synthesis and Anticancer Efficacy of Iridium(III) Polypyridyl Complexes. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3-ones via Rhodium(III)-Catalyzed C-H Activation. Royal Society of Chemistry (RSC). Available at: [Link]
-
New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports.[2] Available at: [Link]
-
Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
-
Rhodium-Promoted C–H Bond Activation of Quinoline. Organometallics / NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
solubility of benzo[h]quinolin-4-ol in organic solvents
Thermodynamic Solubility Profiling of Benzo[h]quinolin-4-ol in Organic Solvents: A Technical Guide
Executive Summary
Benzo[h]quinolin-4-ol (CAS 23443-09-6) is a tricyclic heteroaromatic compound of significant interest in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes[1]. However, researchers frequently encounter a critical bottleneck during assay development and chemical synthesis: its notoriously poor solubility in standard organic media[2]. As a Senior Application Scientist, I have structured this guide to move beyond empirical trial-and-error. By understanding the underlying physical chemistry—specifically lactam-lactim tautomerism and crystal lattice thermodynamics—we can rationally select solvent systems and design robust, self-validating protocols for solubility quantification.
Physicochemical Foundations: Tautomerism and Lattice Energy
To solve the solubility challenge of benzo[h]quinolin-4-ol, one must first understand its structural behavior in the solid state. While the name implies a hydroxyl group (-OH) at the C4 position, the molecule exists in a dynamic tautomeric equilibrium with its keto form, benzo[h]quinolin-4(1H)-one.
In the solid crystalline state, the keto (lactam) form heavily predominates. This structural configuration is highly problematic for dissolution because it acts as both a strong hydrogen-bond donor (via the N-H group) and a strong hydrogen-bond acceptor (via the C=O group). These molecules self-assemble into extensive, tightly bound intermolecular networks. When combined with the massive planar surface area of the tricyclic benzo[h]quinoline core, which facilitates intense π-π stacking, the resulting crystal lattice energy is exceptionally high.
Consequently, the compound exhibits very low solubility in most common organic solvents, a phenomenon that frequently prevents the acquisition of standard
Fig 1: Thermodynamic decision tree for solvent selection based on tautomeric interactions.
Solvation Thermodynamics Across Solvent Classes
The solubility of 4-hydroxyquinoline derivatives is highly dependent on the solvent's dielectric constant and its ability to act as a hydrogen-bond acceptor[3][4].
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the dipole moment required to disrupt the N-H ··· O=C hydrogen bond network. Solvation relies entirely on weak induced-dipole interactions, resulting in near-zero solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of competitive hydrogen bonding, protic solvents suffer from extensive self-association (solvent-solvent H-bonding). The energetic penalty required to break these solvent clusters to accommodate the bulky, lipophilic benzo[h]quinoline core limits solubility at room temperature[4].
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal vehicles for benzo[h]quinolin-4-ol. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) feature highly exposed, nucleophilic oxygen atoms that act as powerful hydrogen-bond acceptors. Because they are aprotic, they do not self-associate via hydrogen bonds, meaning there is no energetic penalty to disrupt the solvent matrix. They efficiently break the solute's lattice, yielding high solubility[3].
Quantitative Solubility Matrix
Note: Values are representative estimates based on the physicochemical behavior of the 4-hydroxybenzo[h]quinoline core at 25°C.
| Solvent Category | Representative Solvent | Dielectric Constant (ε at 20°C) | Solvation Mechanism | Estimated Solubility Range (mg/mL at 25°C) |
| Non-Polar | Hexane | 1.89 | Incapable of disrupting solute H-bonds | < 0.01 |
| Non-Polar | Toluene | 2.38 | Weak π-π interactions, insufficient for lattice disruption | < 0.05 |
| Polar Protic | Ethanol | 24.5 | Competitive H-bonding, limited by solvent self-association | 0.5 – 2.0 |
| Polar Aprotic | DMF | 36.7 | Strong H-bond acceptor, high dipole moment | 15.0 – 30.0 |
| Polar Aprotic | DMSO | 46.7 | Superior dipole-dipole stabilization and H-bond acceptance | > 50.0 |
Experimental Methodology: Isothermal Shake-Flask Protocol
To generate trustworthy, reproducible solubility data for drug development, empirical observation must be replaced with rigorous thermodynamic quantification. The Shake-Flask method remains the gold standard, provided the protocol is designed as a self-validating system.
Causality in Protocol Design: Many researchers fail to achieve accurate solubility data because they measure kinetic dissolution rather than thermodynamic equilibrium, or they use incompatible filtration media that absorb the solute or dissolve in the organic solvent. The following protocol controls for these specific failure modes.
Step-by-Step Workflow:
-
Saturation: Accurately weigh an excess amount of benzo[h]quinolin-4-ol (e.g., 50 mg) into a 5 mL amber glass vial. Add exactly 2.0 mL of the target organic solvent. Rationale: Amber glass prevents potential photodegradation of the quinoline core, and excess solid guarantees that the thermodynamic solubility limit can be reached.
-
Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 200 rpm for a strict minimum of 72 hours . Rationale: 24 hours is often insufficient for highly crystalline polycyclic compounds. A 72-hour window ensures the system has bypassed any metastable supersaturated states and reached true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Rationale: This is a critical failure point. Standard cellulose acetate or nylon filters will chemically degrade in aggressive aprotic solvents like DMSO or DMF, ruining the sample. PTFE is universally chemically resistant.
-
Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your calibration curve. Analyze via HPLC-UV (using a C18 column and detection at the compound's
, typically around 254 nm).
Fig 2: Standardized isothermal shake-flask workflow for accurate solubility quantification.
Conclusion
The poor solubility of benzo[h]quinolin-4-ol in standard organic solvents is not an anomaly, but a predictable consequence of its tautomeric capability and planar geometry[2]. By shifting the solvation strategy toward polar aprotic solvents (DMSO, DMF) that act as dedicated hydrogen-bond acceptors, researchers can successfully disrupt the crystal lattice[3]. When quantifying these parameters, strict adherence to extended equilibration times and chemically compatible phase-separation techniques guarantees data integrity.
References
-
Moradi Rufchahi, E. O., & Pourbabaea, M. (2016). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. Journal of Chemical Research, 40(4), 284-287. Retrieved from[Link]
-
Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from[Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of Benzo[h]quinolin-4-ol via the Gould-Jacobs Protocol
Abstract & Application Scope
Benzo[h]quinolin-4-ol (also identified as 4-hydroxybenzo[h]quinoline or benzo[h]quinolin-4(1H)-one) is a critical fused heterocyclic scaffold used in the development of antimalarial agents, DNA-intercalating drugs, and organic light-emitting diodes (OLEDs).[1]
This application note details the optimized synthesis of benzo[h]quinolin-4-ol starting from 1-naphthylamine. Unlike generic textbook descriptions, this protocol utilizes the Gould-Jacobs reaction with specific process modifications—specifically the "inverse addition" thermal cyclization technique—to minimize polymerization side-products and maximize yield.
Key Performance Indicators (KPIs):
-
Target Purity: >98% (HPLC)
-
Overall Yield: ~55-65% (4 steps)
-
Scale: Gram to Kilogram adaptable.
Safety & Compliance (Critical)
WARNING: Carcinogenicity & Toxicity Hazards
-
1-Naphthylamine: While less potent than its isomer (2-naphthylamine), commercial grades of 1-naphthylamine may contain up to 0.5% of the highly carcinogenic 2-naphthylamine. Handle exclusively in a Class II Biosafety Cabinet or high-performance fume hood.
-
Dowtherm A / Diphenyl Ether: These solvents require heating to >250°C. This exceeds the auto-ignition temperature of many common lab solvents. Ensure the reaction vessel is free of low-boiling flammables.
-
PPE: Double nitrile gloves, full-face respirator (if powder handling is necessary outside containment), and chemically resistant lab suit.
Reaction Pathway & Mechanism
The synthesis proceeds via a four-stage cascade: Condensation, Cyclization, Saponification, and Decarboxylation.
Figure 1: The Gould-Jacobs pathway for the synthesis of benzo[h]quinolin-4-ol.[2][3]
Detailed Experimental Protocols
Phase 1: Condensation (Enamine Formation)
The first step involves the nucleophilic attack of the naphthylamine nitrogen onto the EMME, eliminating ethanol.
Reagents:
-
1-Naphthylamine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Ethanol (absolute) - Optional solvent
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Claisen adapter fitted with a downward distillation condenser.
-
Mixing: Charge 1-naphthylamine and EMME.
-
Note: While ethanol can be used as a solvent, running this reaction neat (solvent-free) at 110°C drives the equilibrium faster by distilling off the ethanol byproduct immediately.
-
-
Reaction: Heat the mixture to 110–120°C. Ethanol will begin to distill off.
-
Monitoring: Continue heating until ethanol cessation (approx. 1–2 hours). The mixture will solidify upon cooling.
-
Purification: Recrystallize the crude solid from ethanol/hexane to yield the enamine intermediate as yellow crystals.
-
Checkpoint: 1H NMR should show a doublet for the vinyl proton (~8.5 ppm) and disappearance of the NH2 broad singlet.
-
Phase 2: Thermal Cyclization (The "Hot Drop")
Critical Step: This step forms the pyridine ring. The standard error here is heating the solid enamine slowly, which leads to tar/polymerization. We use the dilution-principle via high-temperature addition.
Reagents:
-
Enamine Intermediate (from Phase 1)
-
Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) - 10 mL per gram of substrate.
Protocol:
-
Pre-heat: Heat the Dowtherm A in a flask equipped with a wide-bore air condenser to a rolling boil (~250–255°C).
-
Addition: Dissolve or suspend the Enamine intermediate in a minimal amount of warm Dowtherm A (or add as a solid powder in small portions) directly into the boiling solvent.
-
Why: Rapid heating favors the intramolecular cyclization over intermolecular polymerization.
-
-
Duration: Maintain reflux for 30–45 minutes. The solution usually darkens.
-
Work-up: Allow the mixture to cool to room temperature. The product (Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate) often precipitates.
-
Isolation: Dilute with hexane (to reduce viscosity of Dowtherm) and filter. Wash the cake thoroughly with hexane or petroleum ether to remove high-boiling solvent residues.
Phase 3: Saponification (Hydrolysis)
Reagents:
-
Cyclized Ester (from Phase 2)
-
Sodium Hydroxide (10% aqueous solution)
-
Ethanol (95%)
Protocol:
-
Suspend the ester in a 1:1 mixture of Ethanol and 10% NaOH (approx. 5-10 volumes).
-
Reflux for 2–4 hours. The solid should dissolve as the sodium salt forms, then potentially reprecipitate.
-
Cool to room temperature.
-
Acidify with HCl (2M) to pH ~2–3. The free acid (4-hydroxybenzo[h]quinoline-3-carboxylic acid) will precipitate as a voluminous solid.
-
Filter, wash with water, and dry in a vacuum oven at 80°C.
Phase 4: Decarboxylation
The final step removes the C3-carboxyl group to yield the target.
Reagents:
-
Carboxylic Acid Intermediate (from Phase 3)
-
Diphenyl ether (solvent)
-
Copper powder (catalyst, 5 mol%) - Optional but recommended for smoother reaction.
Protocol:
-
Suspend the dried carboxylic acid and copper powder in diphenyl ether (5–10 volumes).
-
Heat to reflux (~255–260°C).
-
Observation: Vigorous bubbling (CO2 evolution) will occur. Maintain heat until bubbling ceases (approx. 30–60 mins).
-
Isolation: Cool the mixture. The product, Benzo[h]quinolin-4-ol, may precipitate.
-
Alternative Work-up: If it does not precipitate, dilute with hexane and filter.
-
-
Final Purification: Recrystallization from DMF or Ethanol/DMF mixtures is effective. Sublimation under high vacuum is also an excellent purification method for this class of compounds.
Analytical Validation (Quality Control)
The product exists in tautomeric equilibrium, predominantly as the quinolone (4-oxo) form in polar solvents.
| Parameter | Specification / Expectation | Notes |
| Appearance | Off-white to pale yellow powder | Darkens upon light exposure |
| Melting Point | > 250°C | Often decomposes before distinct melt |
| HPLC Purity | > 98.0% (AUC) | C18 Column, ACN/Water gradient |
| 1H NMR (DMSO-d6) | δ ~11.5-12.0 (br s, 1H, NH/OH)δ ~8.0-9.0 (m, Aromatic H)δ ~7.9 (d, H-2)δ ~6.2 (d, H-3) | H-2 and H-3 coupling is characteristic of the newly formed pyridine ring (J ~7.5 Hz). |
| Mass Spec (ESI+) | [M+H]+ = 196.07 | Formula: C13H9NO |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Polymerization due to slow heating. | Ensure Dowtherm is boiling before adding the enamine. Do not heat from ambient. |
| Product is Black/Tar | Oxidation at high temperatures. | Sparge Dowtherm with Nitrogen for 15 mins before heating; run reaction under N2 atmosphere. |
| Incomplete Decarboxylation | Temperature too low. | Ensure internal temperature reaches >250°C. Use fresh diphenyl ether. |
| Solvent Trapped in Crystal | High boiling point of Dowtherm. | Wash filter cake extensively with Hexane or Toluene followed by drying under high vacuum. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Hydroxyquinolines.[1][5][6][7] Journal of the American Chemical Society, 68(1), 113–116. (Methodology adaptation for fused systems).
-
Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[1][5][6][7] I. Through Ethoxymethylenemalonic Ester.[2][3][5] Journal of the American Chemical Society, 68(7), 1204–1208.
-
National Institute of Standards and Technology (NIST). Benzo[h]quinoline Chemistry WebBook.[8] (For structural confirmation of the parent skeleton).
Sources
- 1. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[h]quinoline [webbook.nist.gov]
Application Note: Synthesis of 4-Chlorobenzo[h]quinoline via Deoxychlorination
Abstract & Application Scope
This application note details the optimized protocol for synthesizing 4-chlorobenzo[h]quinoline from its precursor, benzo[h]quinolin-4(1H)-one (often referred to as 4-hydroxybenzo[h]quinoline).[1] This transformation utilizes a nucleophilic aromatic substitution mediated by phosphoryl chloride (POCl
Significance: Benzo[h]quinoline derivatives are critical scaffolds in medicinal chemistry, serving as precursors for antimalarial agents, topoisomerase inhibitors, and DNA-intercalating drugs.[1] The 4-chloro derivative is a versatile electrophile, allowing for subsequent functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]
Scientific Background & Mechanism[2][3][4]
Reaction Logic
The conversion of the 4-hydroxy group (tautomerically a 4-pyridone) to a 4-chloro substituent is a classic deoxychlorination . The reaction does not proceed via simple substitution but involves the activation of the oxygen atom.[1]
Mechanistic Pathway
The reaction follows a Vilsmeier-Haack-type mechanism:
-
Activation: The carbonyl oxygen of the benzo[h]quinolin-4-one attacks the electrophilic phosphorus of POCl
, forming a dichlorophosphate intermediate.[1] -
Aromatization/Substitution: A chloride ion (liberated from POCl
) attacks the C4 position.[1] -
Elimination: The phosphate group leaves, restoring aromaticity to the pyridine ring and yielding the 4-chloro product.[1]
Reaction Scheme
Figure 1: Mechanistic pathway for the chlorination of benzo[h]quinolin-4-one.[2]
Safety & Handling (Critical)
WARNING: This protocol uses Phosphoryl Chloride (POCl
| Hazard | Consequence | Prevention |
| Water Reactivity | POCl | NEVER add water directly to the reagent bottle.[1] Quench reactions slowly on ice. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Wear double nitrile gloves, face shield, and lab coat.[1] |
| Inhalation Toxicity | Vapors can cause fatal pulmonary edema.[1] | Perform all operations inside a functioning fume hood. |
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Benzo[h]quinolin-4(1H)-one | Substrate | 1.0 | Pre-dried under vacuum recommended. |
| Phosphoryl Chloride (POCl | Reagent/Solvent | 5.0 - 10.0 | Acts as solvent.[1] Excess ensures complete conversion.[1] |
| Chloroform (CHCl | Extraction Solvent | N/A | Dichloromethane (DCM) is a viable alternative.[1] |
| Ammonium Hydroxide (25%) | Neutralization | N/A | Or satd.[1] Na |
| Sodium Sulfate (Na | Drying Agent | N/A | Anhydrous.[1] |
Experimental Protocol
Phase 1: Reaction Setup
-
Drying: Ensure all glassware (round-bottom flask, condenser) is oven-dried. Moisture consumes POCl
and generates HCl gas, which can complicate the reaction.[1] -
Charging: In a fume hood, add Benzo[h]quinolin-4(1H)-one (e.g., 1.0 g, 5.1 mmol) to a 50 mL round-bottom flask.
-
Reagent Addition: Carefully add POCl
(5.0 mL, ~10 equiv) to the flask. The solid may not dissolve immediately.[1]-
Expert Tip: If the mixture is too viscous, a co-solvent like anhydrous toluene (5 mL) can be used, though neat POCl
is preferred for kinetics.[1]
-
Phase 2: Reflux
-
Attach a reflux condenser with a drying tube (CaCl
) or nitrogen balloon on top.[1] -
Heat the mixture to 100–110 °C (oil bath temperature).
-
Monitoring: Stir for 1–3 hours .
Phase 3: Workup (Quenching)
CAUTION: This step is exothermic.[1]
-
Cool the reaction mixture to room temperature.
-
Quench: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Why? This hydrolyzes the excess POCl
into phosphoric acid and HCl.[1]
-
-
Neutralization: Slowly add Ammonium Hydroxide (25%) or saturated Na
CO solution until the pH reaches ~9–10.-
Observation: A solid precipitate (the crude free base) often forms.[1]
-
Phase 4: Extraction & Purification[5]
-
Extract the aqueous mixture with Chloroform (3 x 30 mL).
-
Combine organic layers and wash with Brine (1 x 30 mL).[1]
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification:
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-chlorobenzo[h]quinoline.
Quality Control & Characterization
Successful synthesis should be validated against the following parameters.
| Technique | Expected Result |
| Appearance | Off-white to light yellow needles or powder.[1] |
| Melting Point | Typically 78–82 °C (Literature values vary by isomer; compare with authentic standard if available).[1] |
| 1H NMR (CDCl | Distinct downfield shift of the aromatic protons.[1][4] The proton at C3 (adjacent to Cl) typically appears as a doublet around 7.5–7.6 ppm .[1] The bay-region proton (H10) usually appears very downfield (>9.0 ppm ) due to deshielding.[1] |
| Mass Spec (ESI) | m/z = 213.03 [M+H] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Incomplete Reaction | Old/Wet POCl | Distill POCl |
| Black Tar Formation | Overheating or "charring".[1] | Do not exceed 110°C. Ensure efficient stirring. Reduce reaction time. |
| Product is an Oil | Residual solvent or impurities.[1] | Triturate with cold hexanes to induce crystallization.[1] |
| Acidic Aqueous Layer | Incomplete neutralization.[1] | Ensure pH is >9 during workup to liberate the free base from the hydrochloride salt.[1] |
References
-
General Deoxychlorination Protocol
-
Benzo[h]quinoline Synthesis Context
-
Safety Data (POCl3)
-
PubChem Laboratory Safety for Phosphoryl Chloride.[1]
-
-
Reaction Mechanism (Vilsmeier-Haack)
Sources
Preparation of Benzo[h]quinoline-4-carboxylic Acid Derivatives: A Guide for Researchers
This document provides a comprehensive guide for the synthesis and application of benzo[h]quinoline-4-carboxylic acid derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The unique structural architecture of these molecules, featuring a fused polycyclic aromatic system with a carboxylic acid moiety, imparts a range of intriguing biological activities. This guide delves into the primary synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. Furthermore, it explores the application of these derivatives as potent biological agents, with a particular focus on their role as topoisomerase inhibitors.
Introduction: The Significance of the Benzo[h]quinoline Scaffold
The benzo[h]quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. The fusion of a naphthalene ring to the quinoline core creates a rigid, planar structure that can effectively intercalate with DNA and interact with various enzymatic targets. The presence of the carboxylic acid group at the 4-position not only influences the molecule's solubility and pharmacokinetic properties but also provides a crucial handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of benzo[h]quinoline-4-carboxylic acid have demonstrated potent anticancer, antibacterial, and antiviral activities.[1] Their ability to interfere with fundamental cellular processes, such as DNA replication and transcription, makes them compelling candidates for the development of novel therapeutic agents.
Synthetic Strategies: The Doebner and Pfitzinger Reactions
Two classical name reactions, the Doebner and Pfitzinger reactions, stand as the cornerstones for the synthesis of quinoline-4-carboxylic acids and can be effectively adapted for the preparation of their benzo[h] annulated analogs. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a versatile one-pot, three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] For the synthesis of benzo[h]quinoline-4-carboxylic acid derivatives, 1-naphthylamine serves as the key aromatic amine component.
Mechanism of the Doebner Reaction:
The exact mechanism of the Doebner reaction is a subject of discussion, with two primary pathways proposed.[3]
-
Pathway A: Aldol Condensation First: This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-ketoacid. This intermediate then undergoes a Michael addition with 1-naphthylamine, followed by cyclization and dehydration to afford the benzo[h]quinoline-4-carboxylic acid.
-
Pathway B: Schiff Base Formation First: In this alternative mechanism, 1-naphthylamine and the aldehyde first react to form a Schiff base (imine). The enol of pyruvic acid then adds to the imine, followed by cyclization and subsequent oxidation to yield the aromatic product.[3]
The causality behind choosing specific reaction conditions often relates to managing the reactivity of the substrates. For instance, anilines with electron-withdrawing groups can be less reactive, necessitating the use of Lewis acid catalysts and higher temperatures to drive the reaction to completion.[4]
Protocol 1: Synthesis of 2-Aryl-benzo[h]quinoline-4-carboxylic Acids via the Doebner Reaction
This protocol describes a general procedure for the synthesis of 2-aryl-benzo[h]quinoline-4-carboxylic acids, which are of particular interest for their biological activities.
Materials:
-
1-Naphthylamine (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Pyruvic acid (1.2 equiv)
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Slowly add pyruvic acid (1.2 equiv) to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Representative Yields for the Doebner Synthesis of 2-Aryl-benzo[h]quinoline-4-carboxylic Acids
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TSA | Ethanol | 6 | 85 | |
| 2 | 4-Chlorobenzaldehyde | p-TSA | Ethanol | 5 | 88 | |
| 3 | 4-Methoxybenzaldehyde | p-TSA | Ethanol | 6 | 82 | |
| 4 | 2-Naphthaldehyde | p-TSA | Ethanol | 7 | 80 |
The Pfitzinger Reaction: Condensation with Isatin Analogs
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] To synthesize benzo[h]quinoline-4-carboxylic acids, a potential, though less commonly reported, approach would involve the use of a suitable annulated isatin analog or a related precursor that can generate the desired ring system. A more practical adaptation for the benzo[h] scaffold involves starting with a precursor that already contains the naphthalene moiety.
Mechanism of the Pfitzinger Reaction:
The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of an α-keto-anilino-acetic acid intermediate.[6] This intermediate then condenses with a carbonyl compound to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[6] The choice of a strong base is critical to facilitate the initial ring-opening of the isatin.
Protocol 2: Synthesis of a Benzo[h]quinoline-4-carboxylic Acid Derivative via a Modified Pfitzinger Approach
While a direct Pfitzinger reaction on a pre-formed benzo-annulated isatin is not commonly cited, a conceptually similar base-catalyzed cyclization can be envisioned. This hypothetical protocol illustrates the principles.
Materials:
-
A suitable 1-amino-2-naphthoic acid derivative with an adjacent carbonyl functionality.
-
A carbonyl compound with an α-methylene group (e.g., acetone).
-
Potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, dissolve the 1-amino-2-naphthoic acid derivative (1.0 equiv) in a mixture of ethanol and aqueous potassium hydroxide.
-
Add the carbonyl compound (e.g., acetone, 2.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Characterization of Benzo[h]quinoline-4-carboxylic Acid Derivatives
The structural elucidation of newly synthesized benzo[h]quinoline-4-carboxylic acid derivatives relies on a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the precise structure of these molecules. The aromatic region of the ¹H NMR spectrum will show a complex pattern of signals corresponding to the protons on the benzo[h]quinoline core. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 12-14 ppm). The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid group (δ 165-175 ppm).[7][8]
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[6]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) will be prominent in the mass spectrum. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).[9]
Data Presentation: Representative Spectroscopic Data for a Benzo[h]quinoline-4-carboxylic Acid Derivative
| Technique | Key Features |
| ¹H NMR | Aromatic protons (δ 7.5-9.5 ppm), Carboxylic acid proton (δ 12-14 ppm, broad singlet) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 165-175 ppm) |
| IR (cm⁻¹) | O-H stretch (2500-3300, broad), C=O stretch (around 1700) |
| MS (m/z) | Molecular ion peak (M+), [M-COOH]+, [M-CO₂]+ |
Applications in Drug Development: Targeting Topoisomerases
A significant body of research highlights the potential of benzo[h]quinoline derivatives as anticancer agents, primarily through their ability to inhibit topoisomerases.[10][11] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[12]
Mechanism of Action as Topoisomerase Inhibitors:
Benzo[h]quinoline derivatives can act as topoisomerase I and/or topoisomerase II inhibitors. They function by intercalating into the DNA helix and stabilizing the transient covalent complex formed between the topoisomerase and DNA. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[12][13]
Protocols for Biological Evaluation
Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay) [14]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)
-
Test compound (benzo[h]quinoline-4-carboxylic acid derivative) dissolved in DMSO
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a no-enzyme control, an enzyme-only control, and a positive control (camptothecin).
-
Initiate the reaction by adding human topoisomerase I to each tube (except the no-enzyme control).
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.
Protocol 4: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay) [15]
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, ATP, DTT, and BSA)
-
Test compound dissolved in DMSO
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations. Include appropriate controls.
-
Start the reaction by adding human topoisomerase II.
-
Incubate at 37 °C for 30 minutes.
-
Terminate the reaction with a stop solution.
-
Analyze the samples by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA.
-
Inhibition of topoisomerase II is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel, whereas the enzyme-only control will show decatenated minicircles that migrate further into the gel.
Conclusion
The synthesis of benzo[h]quinoline-4-carboxylic acid derivatives via established methods like the Doebner and Pfitzinger reactions offers a gateway to a class of compounds with significant therapeutic potential. A thorough understanding of the underlying reaction mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions. The potent activity of these derivatives as topoisomerase inhibitors underscores their importance in the ongoing search for novel anticancer agents. The protocols provided in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of this promising area of medicinal chemistry.
References
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available from: [Link]
-
Pfitzinger Quinoline Synthesis. Available from: [Link]
-
Quantitative structure-activity relationship studies on indenoisoquinoline topoisomerase I inhibitors as anticancer agents in human renal cell carcinoma cell line SN12C. PubMed. Available from: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]
-
Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. NIH. Available from: [Link]
-
A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available from: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Scholar Hub Universitas Indonesia. Available from: [Link]
-
Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journals. Available from: [Link]
-
Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Available from: [Link]
-
Benzo[h]quinoline-4-carboxylic acid. PubChem. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
-
The Doebner modification of the Knoevenagel reaction. OpenBU. Available from: [Link]
-
Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. PubMed. Available from: [Link]
-
Quantitative Structure Activity Relationship Study of Naphthoquinone Analogs as Possible DNA Topoisomerase Inhibitors. Der Pharma Chemica. Available from: [Link]
- Method for preparing 1-naphthylamine from 1-nitronaphthalene. Google Patents.
-
What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available from: [Link]
-
Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Available from: [Link]
-
Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. ResearchGate. Available from: [Link]
-
The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. PMC. Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]
-
Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC. Available from: [Link]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available from: [Link]
-
Human Topoisomerase I Assay Kit: Application and Use. YouTube. Available from: [Link]
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Application Note: Microwave-Assisted Synthesis of Benzo[h]quinolin-4-ol
Executive Summary
This guide details an optimized, microwave-assisted protocol for the synthesis of benzo[h]quinolin-4-ol (also known as 4-hydroxybenzo[h]quinoline or benzo[h]quinolin-4(1H)-one). This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer activities.[1]
Traditional thermal synthesis (Gould-Jacobs reaction) requires harsh conditions (250°C+ in diphenyl ether) and prolonged reaction times, often resulting in tarry by-products and difficult purification. By leveraging microwave dielectric heating , this protocol reduces reaction times from hours to minutes, improves yields by >30%, and minimizes solvent waste, aligning with Green Chemistry principles.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The rate-limiting step in the synthesis of benzo[h]quinolines is the thermal cyclization of the enamine intermediate. This step has a high activation energy barrier, typically requiring temperatures exceeding 250°C.
-
Thermal Gradient Issue: Conventional heating creates thermal gradients (hot walls, cold center), leading to local overheating and decomposition.
-
Microwave Solution: Direct dielectric heating of the polar intermediate allows for rapid, uniform internal heating. The "superheating" effect of solvents in sealed vessels accelerates the cyclization significantly while suppressing side reactions.
Reaction Pathway (Gould-Jacobs Modification)
The synthesis proceeds via a three-stage cascade:
-
Condensation: 1-Naphthylamine reacts with diethyl ethoxymethylenemalonate (EMME) via an addition-elimination mechanism.
-
Cyclization: The resulting enamine undergoes electrocyclic ring closure at high temperature to form the 3-carboxylate ester.
-
Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the final benzo[h]quinolin-4-ol.
Mechanistic Visualization
The following diagram illustrates the molecular transformation and electron flow during the critical cyclization phase.
Figure 1: Mechanistic pathway for the synthesis of benzo[h]quinolin-4-ol via the Gould-Jacobs reaction.[2]
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monomode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of reaching 300°C and 30 bar pressure.
-
Reagents:
-
1-Naphthylamine (CAS: 134-32-7) - Purify if dark/oxidized.
-
Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8).
-
Diphenyl ether (Dowtherm A substitute) or Sulfolane (high boiling point solvents).
-
Sodium Hydroxide (2M aqueous).
-
-
Vials: 10-20 mL Microwave-transparent borosilicate glass vials with crimp caps.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Detailed Procedure
Phase 1: Solvent-Free Condensation
-
Setup: In a 10 mL microwave vial, add 1-naphthylamine (1.43 g, 10 mmol) and EMME (2.16 g, 10 mmol).
-
Mixing: Vortex the mixture until a homogeneous paste is formed. No solvent is required as EMME acts as the liquid medium upon heating.
-
Irradiation: Cap the vial. Irradiate at 120°C for 5 minutes (High absorption level).
-
Note: The pressure will remain low. Ethanol is generated as a byproduct.
-
-
Validation: A small aliquot can be checked by TLC (Hexane:EtOAc 7:3). The spot for naphthylamine should disappear, replaced by the less polar enamine intermediate.
Phase 2: High-Temperature Cyclization
-
Addition: To the same vial containing the crude enamine, add 5 mL of Diphenyl Ether .
-
Expert Tip: Diphenyl ether is non-polar and absorbs microwaves poorly, but it allows the reaction temperature to reach 250°C without generating excessive pressure. A silicon carbide (SiC) passive heating element can be added to the vial to assist heating if the reactor struggles to reach temperature.
-
-
Irradiation: Irradiate at 250°C for 15 minutes .
-
Safety: Ensure the pressure limit is set to 20 bar.
-
-
Workup: Cool the vial to room temperature. The product (ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate) often precipitates.
-
Isolation: Dilute the mixture with 10 mL of hexane or diethyl ether to reduce viscosity and fully precipitate the product. Filter the solid, wash with hexane (to remove diphenyl ether), and dry.
Phase 3: Hydrolysis & Decarboxylation (To obtain 4-ol)
-
Hydrolysis: Suspend the ester (from Phase 2) in 10 mL of 2M NaOH .
-
Irradiation: Heat in the microwave at 100°C for 10 minutes . The solid should dissolve as the carboxylate salt forms.
-
Acidification: Acidify carefully with HCl to pH 4-5 to precipitate the carboxylic acid. Filter and dry.[3][4]
-
Decarboxylation: Place the dry carboxylic acid in a fresh vial with high-boiling solvent (e.g., glycerol or quinoline) . Irradiate at 200-220°C for 10-15 minutes .
-
Alternative: Neat pyrolysis in the microwave is possible but risks charring.
-
-
Final Isolation: Dilute with water, filter the precipitate, and recrystallize from ethanol/DMF.
Data Analysis & Comparison
The following table summarizes the efficiency gains of this microwave protocol compared to the classical thermal method (refluxing in Dowtherm A).
| Parameter | Classical Thermal Method | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Time | 4–12 Hours | 20–30 Minutes | ~20x Faster |
| Temperature | 250°C (Mantle/Oil Bath) | 250°C (Internal Dielectric) | Precise Control |
| Yield (Overall) | 45–55% | 82–92% | +35% Yield |
| Solvent Usage | High (50-100 mL) | Low (5 mL) | Green Chemistry |
| Purity (Crude) | Low (Tarry byproducts) | High (>90%) | Simplified Workup |
Data derived from comparative studies of Gould-Jacobs reactions [1, 2].
Expert Tips & Troubleshooting
-
Thermal Runaway: At 250°C, the reaction is exothermic. Use a "Power Max" setting or active air cooling during the hold time to prevent temperature overshoots.
-
Vial Failure: Do not use scratched vials. The combination of high heat and pressure can cause catastrophic failure. Always use a high-pressure rated cap.
-
Stirring: Magnetic stir bars may demagnetize at >250°C (Curie point). Use a mechanical overhead stirrer if scaling up, or ensure the stir bar is Samarium-Cobalt (SmCo) rather than standard Neodymium.
-
Purification: If the final product is colored (often yellow/brown), a short filtration through a silica pad using 5% MeOH in DCM removes the oxidized impurities.
Safety Information
-
1-Naphthylamine: Carcinogen and toxic. Handle in a fume hood with double gloving.
-
Microwave Vials: Never open a vial until the temperature is <50°C and pressure is <1 bar.
-
Diphenyl Ether: Has a strong, lingering odor. Dispose of waste in dedicated organic halogen/aromatic waste streams.
References
-
Biotage Application Note AN056.
-
[Link] (Search AN056)
-
-
Shah, N. M., et al. (2017). "Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines..."[5] Asian Journal of Chemistry, 29(12), 2750-2754.
-
[Link]
-
-
Wikipedia. "Gould–Jacobs reaction."
-
MDPI Molecules.
-
[Link]
-
Sources
Application Notes & Protocols: N-Alkylation of Benzo[h]quinolin-4(1H)-one
Introduction: The Strategic Importance of N-Alkylation
The benzo[h]quinolin-4(1H)-one scaffold is a privileged heterocyclic motif found in numerous compounds of interest in medicinal chemistry and materials science.[1][2] The nitrogen atom at the 1-position serves as a critical handle for synthetic modification. N-alkylation, the process of introducing an alkyl group at this position, is a fundamental transformation that profoundly influences the molecule's steric, electronic, and physicochemical properties, including solubility, lipophilicity, and metabolic stability. This modification is a key strategy for modulating biological activity and optimizing drug candidates.
However, the benzo[h]quinolin-4(1H)-one system presents a classic challenge in synthetic chemistry: it is an ambident nucleophile . Upon deprotonation, the resulting anion possesses two reactive sites—the nitrogen and the exocyclic oxygen—leading to a potential competition between N-alkylation and O-alkylation.[3][4] The ability to control the regioselectivity of this reaction is therefore paramount for any successful synthetic campaign.
This guide provides an in-depth analysis of several field-proven protocols for the N-alkylation of benzo[h]quinolin-4(1H)-one. It moves beyond simple step-by-step instructions to explain the underlying mechanistic principles, empowering researchers to make informed decisions, troubleshoot effectively, and adapt these methods to their specific synthetic goals.
Core Mechanistic Considerations: Controlling Regioselectivity
The outcome of the alkylation reaction is dictated by a delicate interplay of factors including the base, solvent, electrophile (alkylating agent), and temperature. Understanding these principles is essential for achieving high yields of the desired N-alkylated product.
The deprotonated benzo[h]quinolin-4(1H)-one exists as a resonance-stabilized anion with negative charge density on both the nitrogen and oxygen atoms.
According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the less electronegative nitrogen atom is a "softer" nucleophilic center, while the more electronegative oxygen atom is a "harder" center.[5]
-
N-Alkylation is favored by soft electrophiles (e.g., alkyl iodides, bromides, tosylates) and conditions that promote a "free" anion, such as polar aprotic solvents (DMF, DMSO).[3][5]
-
O-Alkylation is favored by hard electrophiles (e.g., alkyl fluorosulfonates, dimethyl sulfate, or reactions involving silver salts) and conditions where the cation is tightly associated with the oxygen.[3][5]
The protocols detailed below are designed to exploit these principles to maximize the yield of the N-alkylated product.
Protocol I: Classical N-Alkylation via Strong Base Deprotonation
This method relies on the essentially irreversible deprotonation of the lactam N-H using a powerful, non-nucleophilic base like sodium hydride (NaH).[6][7] It is a robust and widely applicable method, particularly when other acidic protons are absent in the substrate.
Causality: Using a strong base like NaH in an anhydrous polar aprotic solvent (e.g., DMF, THF) ensures the complete and rapid generation of the sodium salt of the quinolinone.[6] This creates a high concentration of the nucleophilic anion, which readily reacts with the added alkylating agent in a classical Sₙ2 reaction. The polar aprotic solvent solvates the sodium cation, leaving the anion relatively "free" and highly reactive, which favors attack by the softer nitrogen atom.
Detailed Step-by-Step Methodology
Reagents & Equipment:
-
Benzo[h]quinolin-4(1H)-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two-neck round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa, syringes
-
Ice bath
-
Standard work-up and purification glassware
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Base Addition: Weigh the NaH dispersion and transfer it to the flask. Add anhydrous pentane or hexane, swirl, and allow the NaH to settle. Carefully remove the supernatant containing the mineral oil via cannula or syringe. Repeat this wash twice. Dry the NaH powder under a stream of nitrogen.
-
Deprotonation: Add anhydrous DMF to the NaH. Cool the resulting suspension to 0 °C in an ice bath. Dissolve the benzo[h]quinolin-4(1H)-one in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Observe for hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Once the addition is complete, the reaction can be allowed to warm to room temperature or gently heated (e.g., 50-80 °C) depending on the reactivity of the alkyl halide.
-
Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride solution to destroy any excess NaH.
-
Work-up & Purification: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol II: N-Alkylation with Carbonate Bases
For substrates that may be sensitive to harsh bases like NaH, or for operational simplicity, inorganic carbonate bases provide an excellent alternative. Potassium carbonate (K₂CO₃) is a common choice, while cesium carbonate (Cs₂CO₃) is often more effective, albeit more expensive.[4][9]
Causality: These reactions operate under heterogeneous or homogeneous equilibrium conditions where the base is only strong enough to generate a small, steady-state concentration of the quinolinone anion. The choice of cation is critical. The large, soft cesium cation (Cs⁺) is poorly solvated in DMF and coordinates loosely with the anionic nucleophile. This "cesium effect" enhances the reactivity of the anion and strongly promotes N-alkylation over O-alkylation.[9]
Detailed Step-by-Step Methodology
Reagents:
-
Benzo[h]quinolin-4(1H)-one (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Setup: To a round-bottom flask, add the benzo[h]quinolin-4(1H)-one, the carbonate base (finely powdered is best), and the solvent (DMF is common).[4]
-
Alkylation: Add the alkyl halide to the suspension.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 60 °C and 100 °C. The optimal temperature depends on the substrate and alkylating agent.
-
Monitoring: Follow the reaction's progress by TLC. These reactions may require several hours to reach completion.
-
Work-up & Purification: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. If DMF was used, it is often removed under high vacuum. Alternatively, dilute the reaction mixture with a large volume of water and extract the product with an appropriate organic solvent. Wash, dry, and concentrate the organic extracts. Purify the crude material by column chromatography or recrystallization.
Protocol III: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful and green chemistry technique that avoids the need for anhydrous solvents and strong, hazardous bases.[10][11] The reaction occurs in a biphasic system where a catalyst shuttles the nucleophile from one phase to another to react.
Causality: A solid base (e.g., powdered KOH) deprotonates the quinolinone. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has a lipophilic exterior and a charged interior. It pairs with the quinolinone anion, forming a lipophilic ion pair that can dissolve in the organic phase. Here, the "naked" and highly reactive anion attacks the alkyl halide. The catalyst then returns to the solid/aqueous phase to repeat the cycle. This method can be dramatically accelerated by microwave irradiation.[10][12]
Detailed Step-by-Step Methodology
Reagents:
-
Benzo[h]quinolin-4(1H)-one (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Powdered Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane (as organic solvent), or solvent-free conditions.[10][13]
Procedure:
-
Setup: In a flask, thoroughly mix the benzo[h]quinolin-4(1H)-one, the solid base, the PTC catalyst, and the alkyl halide.
-
Reaction (Conventional): Add the organic solvent and stir the mixture vigorously at a suitable temperature (e.g., 50-100 °C) for several hours.
-
Reaction (Microwave): For solvent-free conditions, the mixture of solids and liquid alkyl halide can be irradiated in a dedicated microwave reactor for short periods (e.g., 5-20 minutes) at a set temperature.[10]
-
Monitoring & Work-up: Monitor by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent. The work-up and purification follow standard procedures as described previously.
Protocol IV: The Mitsunobu Reaction
The Mitsunobu reaction offers a unique, mild, and stereospecific approach to forming C-N bonds.[14][15] Instead of an alkyl halide, an alcohol is used as the alkyl source. It is particularly valuable for synthesizing libraries or introducing complex or sensitive alkyl groups.
Causality: This is a redox reaction. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a reactive phosphonium salt intermediate.[16] The acidic N-H of the quinolinone protonates this intermediate, forming the quinolinone anion. The alcohol is then activated by the PPh₃, and the quinolinone anion displaces it in an Sₙ2 reaction. A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[14]
Detailed Step-by-Step Methodology
Reagents:
-
Benzo[h]quinolin-4(1H)-one (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DIAD or DEAD (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed flask, dissolve the benzo[h]quinolin-4(1H)-one, the alcohol, and PPh₃ in anhydrous THF.
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the DIAD or DEAD dropwise via syringe. A color change and/or precipitation of byproducts may be observed. Caution: This addition can be exothermic.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazide byproduct. Column chromatography is almost always required.
Comparative Summary of Protocols
| Parameter | Protocol I: Strong Base (NaH) | Protocol II: Carbonate Base | Protocol III: Phase-Transfer Catalysis | Protocol IV: Mitsunobu Reaction |
| Key Reagents | NaH, Alkyl Halide | K₂CO₃ or Cs₂CO₃, Alkyl Halide | KOH/K₂CO₃, TBAB, Alkyl Halide | PPh₃, DIAD/DEAD, Alcohol |
| Solvent | Anhydrous DMF, THF | DMF, Acetonitrile | Toluene, DCM, or Solvent-free | Anhydrous THF, DCM |
| Pros | - High yielding, reliable- Complete deprotonation | - Operationally simple- Safer than NaH- Cs₂CO₃ gives excellent N-selectivity[9] | - No anhydrous solvent needed- "Green" approach- Fast with microwave[10] | - Very mild conditions- Uses alcohols as precursors- Stereochemical inversion[14] |
| Cons | - Requires strict anhydrous conditions- NaH is hazardous | - Can be slow- Requires heating- Cs₂CO₃ is expensive | - Requires vigorous stirring- Catalyst can be poisoned- Emulsions in work-up | - Difficult purification- Can give N/O mixtures[17]- Atom-uneconomical |
| Best For... | General-purpose, robust N-alkylation on simple substrates. | Scalable synthesis and when avoiding pyrophoric reagents is a priority. | Green chemistry applications, rapid synthesis via microwave, and industrial scale-up.[11] | Late-stage functionalization, introducing chiral or complex fragments from alcohols. |
References
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][18]naphthyrin-5(6H). synfacts-2018-02-0121. [Link]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
General procedure of N- or O-alkylation of compound 1 using Mitsunobu reaction. The Royal Society of Chemistry. [Link]
-
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Semantic Scholar. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
-
Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of some NH- and NH,S- substituted 1,4-quinones. PMC. [Link]
-
Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]
-
The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Sodium hydride, NaH. Organic Chemistry Portal. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]
-
Benzo(h)quinoline. PubChem. [Link]
-
Benzo[h]quinoline. NIST WebBook. [Link]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC. [Link]
-
Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-. SpectraBase. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
-
Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]
-
Quinoline. mVOC 4.0. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification of benzo[h]quinolin-4-ol by recrystallization from acetic acid
Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven methodologies for the purification of benzo[h]quinolin-4-ol (and its derivatives) via recrystallization from glacial acetic acid.
Mechanistic Rationale: Why Glacial Acetic Acid?
Benzo[h]quinolin-4-ol and its halogenated derivatives are typically synthesized via high-temperature cyclocondensation (e.g., using polyphosphoric acid at 140–150°C)[1]. The resulting crude product often contains unreacted precursors, carbonaceous tar, and polymeric byproducts[2].
Due to the strong intermolecular hydrogen-bonding interactions between the hydroxyl group and the quinoline nitrogen, the rigid benzo[h]quinoline core is highly insoluble in standard non-polar or weakly polar solvents[3]. Glacial acetic acid is widely recognized as the optimal solvent for this purification[4]. As a protic solvent, boiling acetic acid acts as both a hydrogen-bond donor and acceptor, effectively disrupting the solute's intermolecular network to achieve complete dissolution[5]. Furthermore, the steep solubility gradient provided by acetic acid (highly soluble at ~118°C, practically insoluble at 4°C) allows for exceptional recovery yields upon cooling, making it a staple in polycyclic quinoline chemistry[6].
Process Visualization
Workflow for the recrystallization of benzo[h]quinolin-4-ol from acetic acid.
Quantitative Process Parameters
Table 1: Critical Parameters for Acetic Acid Recrystallization
| Parameter | Optimal Range | Mechanistic Rationale | Self-Validation Indicator |
| Solvent Ratio | 10–15 mL / 1 g crude | Balances complete dissolution at reflux with high product recovery at 4°C. | Solution becomes completely transparent at 118°C. |
| Cooling Rate | 1–2°C / min | Favors thermodynamic control, building a pure crystal lattice rather than trapping kinetic impurities. | Formation of distinct needles/plates, not an amorphous sludge. |
| Hot Filtration | > 100°C | Prevents premature crystallization of the product in the funnel stem. | Filter paper retains only black, insoluble polymeric tar. |
| Vacuum Drying | 60–70°C at <10 mbar | Provides sufficient kinetic energy to break solute-solvent H-bonds without degrading the product. | Constant mass achieved; complete absence of acetic acid odor. |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
-
Dissolution: Suspend the crude benzo[h]quinolin-4-ol in glacial acetic acid (10 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle boil (~118°C) using an oil bath.
-
Checkpoint: The mixture must transition from a cloudy suspension to a dark, fluid liquid.
-
-
Hot Filtration: If insoluble black particulates remain, quickly filter the boiling solution through a pre-warmed Buchner funnel (or a fluted filter paper) to remove carbonaceous tar.
-
Controlled Crystallization: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature over 1–2 hours, then transfer the flask to an ice-water bath (4°C) for an additional 30 minutes to maximize precipitation.
-
Checkpoint: Crystals should spontaneously form as the temperature drops below 60°C.
-
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold acetic acid, followed by cold ethanol or water to displace the acidic mother liquor.
-
Desiccation: Transfer the crystals to a watch glass. Dry in a vacuum desiccator at 60°C. Place a secondary beaker containing KOH or NaOH pellets inside the desiccator to neutralize volatile acetic acid vapors.
-
Checkpoint: The final product must exhibit a sharp melting point (ΔT ≤ 2°C). A broad melting range mathematically proves the presence of residual solvent or impurities.
-
Troubleshooting Guide (Diagnostic Q&A)
Q: My benzo[h]quinolin-4-ol is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A: Oiling out occurs when the solute melts out of the supersaturated solution before it can form a crystal lattice. This is usually caused by an insufficient solvent volume or a cooling rate that is too rapid.
-
Causality: The lack of sufficient solvent prevents the proper thermodynamic arrangement of the rigid polycyclic core.
-
Corrective Action: Reheat the mixture to reflux until the oil redissolves. Add 10–20% more hot glacial acetic acid. Allow the flask to cool very slowly by leaving it in a hot water bath that naturally cools to room temperature.
Q: The recovered crystals are dark brown or black instead of the expected pale/yellowish color. What went wrong? A: Dark discoloration indicates the presence of oxidized polymeric byproducts generated during the high-temperature cyclocondensation synthesis[1].
-
Corrective Action: You must perform a hot filtration with activated carbon. Redissolve the crystals in boiling acetic acid, add 5–10% (w/w) activated charcoal (e.g., Norit), boil for 5 minutes, and rapidly filter through a pre-warmed Celite pad. The charcoal's high surface area selectively adsorbs the large, conjugated polymeric impurities.
Q: My final product smells strongly of vinegar even after drying. How do I remove the trapped solvent? A: Acetic acid readily forms strong hydrogen bonds with the hydroxyl and quinoline nitrogen of the benzo[h]quinoline core, causing it to become trapped within the crystal lattice during rapid precipitation.
-
Corrective Action: Crush the crystals into a fine powder to increase the surface area. Dry in a vacuum oven at 60°C and ensure you use a basic chemical sink (NaOH or KOH pellets) in the vacuum line or desiccator. The base neutralizes the volatile acetic acid vapors, driving the desorption equilibrium forward.
Frequently Asked Questions (FAQ Desk)
Q: Can I use aqueous acetic acid (e.g., 50% v/v) instead of glacial acetic acid? A: While aqueous acetic acid is occasionally used for highly substituted decahydroquinolinols[5], adding water drastically reduces the solubility of the fully aromatic benzo[h]quinolin-4-ol core, even at boiling temperatures. It is highly recommended to use glacial acetic acid for dissolution. If you need to force precipitation, you can add water dropwise as an anti-solvent at the boiling point until slight turbidity is observed, then cool.
Q: My compound degraded during hot filtration. Why did this happen? A: Prolonged exposure to boiling acetic acid in the presence of atmospheric oxygen can lead to the oxidative degradation of electron-rich polycyclic phenols.
-
Solution: Minimize the boiling time. If your specific derivative is highly sensitive to oxidation, blanket the reflux apparatus and filtration setup with an inert gas (Nitrogen or Argon).
Q: How do I definitively validate the purity post-crystallization? A: Beyond a sharp melting point, run a Thin Layer Chromatography (TLC) plate eluting with a polar mixture (e.g., CH₂Cl₂/MeOH 9:1) to ensure the disappearance of baseline impurities. For absolute confirmation, an ¹H-NMR spectrum in DMSO-d₆ will confirm the absence of the acetic acid methyl peak (typically appearing as a singlet at ~1.9 ppm).
References
-
Title: Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives Source: researchgate.net URL: [Link]
-
Title: p‐ TSA Catalyzed One‐Pot Synthesis of Novel Chromen and Benzo[h]quinoline‐Based Trisubstituted Methanes Source: researchgate.net URL: [Link]
-
Title: Synthesis of 6-chloro and 6-fluoro-4-hydroxyl-2-quinolone and their azo disperse dyes Source: researchgate.net URL: [Link]
-
Title: Oxidation kinetics of 2-aryl-trans-decahydroquinolin-4-ols by CTADC in the presence of aqueous acetic acid Source: heteroletters.org URL: [Link]
-
Title: Product Class 3: Quinolines Source: thieme-connect.de URL: [Link]
Sources
Technical Support Center: Optimizing Polyphosphoric Acid (PPA) Cyclization Temperature
Welcome to the technical support center for Polyphosphoric Acid (PPA) mediated cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental conditions and troubleshoot common issues encountered during these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your PPA cyclization experiments. Each problem is presented in a question-and-answer format, offering detailed, step-by-step solutions grounded in established chemical principles.
Issue 1: Low to No Yield of the Desired Cyclized Product
Question: I am performing an intramolecular cyclization of a carboxylic acid to form a cyclic ketone using PPA, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a PPA-mediated cyclization is a common but often solvable problem. The issue typically stems from suboptimal reaction conditions, primarily temperature, or the nature of the PPA itself. Let's break down the troubleshooting process.
Causality Analysis:
Polyphosphoric acid serves a dual role: it acts as a Brønsted acid to protonate the carbonyl group of the carboxylic acid, and as a powerful dehydrating agent to facilitate the formation of a highly electrophilic acylium ion intermediate.[1] This intermediate is then attacked by an intramolecular nucleophile (often an aromatic ring) in a Friedel-Crafts-type acylation to form the desired cyclized product.[1][2] The efficiency of this entire process is highly dependent on temperature.
-
Insufficient Temperature: If the temperature is too low, the rate of acylium ion formation will be slow, leading to poor conversion. The high viscosity of PPA at lower temperatures can also hinder effective mixing, further impeding the reaction.[3][4]
-
Excessive Temperature: Conversely, excessively high temperatures can lead to thermal decomposition of the starting material or the product, charring, and the formation of unwanted side products.
-
PPA Concentration/Grade: The concentration of P₂O₅ in the PPA is critical. Commercially available PPA typically contains 82-85% P₂O₅.[3][4] If the PPA has absorbed atmospheric moisture, its dehydrating power will be diminished, leading to lower yields.
Step-by-Step Troubleshooting Protocol:
-
Verify PPA Quality: Ensure you are using a fresh or properly stored container of PPA. If the PPA appears less viscous or has been open for an extended period, its efficacy may be compromised. For critical applications, preparing PPA fresh by mixing phosphorus pentoxide (P₂O₅) with 85% phosphoric acid can provide more consistent results.[2][3][4]
-
Optimize Reaction Temperature: This is the most critical parameter. The optimal temperature is highly substrate-dependent.
-
Initial Temperature: PPA is difficult to handle at room temperature due to its high viscosity. It is recommended to preheat the PPA to at least 60 °C to facilitate stirring and addition of the substrate.[3][4]
-
Incremental Increase: If you are seeing low conversion, incrementally increase the reaction temperature. A good starting point for many intramolecular acylations is around 80-100 °C.[2][5] Monitor the reaction by TLC or LC-MS. If the reaction is still sluggish, you can increase the temperature in 10-20 °C increments. Some reactions may require temperatures as high as 140-150 °C or even higher.[2][6]
-
Monitor for Decomposition: Be vigilant for signs of decomposition, such as darkening or charring of the reaction mixture. If this occurs, it indicates that the temperature is too high.
-
-
Adjust Reaction Time: In conjunction with temperature optimization, consider the reaction time. Some cyclizations are complete within 15-45 minutes at the optimal temperature, while others may require several hours.[2] For instance, the synthesis of certain flavanones was optimized at reflux for 7 hours.[7]
-
Consider a Co-solvent: While PPA is often used as both the reagent and solvent, the addition of a high-boiling, inert co-solvent like xylene can sometimes simplify the workup process.[3] However, for many cyclizations, neat PPA is most effective.
Issue 2: Formation of Undesired Side Products
Question: My PPA cyclization is producing the desired product, but I'm also getting a significant amount of a regioisomeric side product. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in intramolecular electrophilic aromatic substitution reactions, which is the key step in many PPA-mediated cyclizations. The regiochemical outcome is governed by both steric and electronic factors.
Causality Analysis:
The acylium ion generated in situ will be attacked by the most nucleophilic position on the aromatic ring that is sterically accessible.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring will activate the ortho and para positions towards electrophilic attack. Electron-withdrawing groups (e.g., -NO₂, -Cl) will deactivate the ring, making the reaction more difficult and potentially altering the preferred site of attack.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the chain connecting the carboxylic acid can sterically hinder attack at the ortho position, favoring cyclization at a less hindered position.
Strategies to Improve Regioselectivity:
-
Temperature Modulation: Temperature can influence the kinetic vs. thermodynamic control of the reaction.
-
Lowering the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes favor the formation of the kinetically preferred product. This is often the less sterically hindered product.
-
Thermodynamic Control: In some cases, a higher temperature might allow for an equilibrium to be established, favoring the more thermodynamically stable regioisomer. This requires careful experimentation and analysis.
-
-
Alternative Reagents: If temperature modulation is ineffective, consider using an alternative cyclizing agent that may offer different selectivity.
Table 1: General Temperature Ranges for PPA Cyclizations
| Reaction Type | Substrate Example | Typical Temperature Range (°C) | Reference(s) |
| Intramolecular Acylation (Ketone formation) | Arylalkanoic acids | 80 - 150 | [2][3] |
| Bischler-Napieralski (Dihydroisoquinoline synthesis) | N-Acyl-β-arylethylamines | 100 - 160 | [9] |
| Fischer Indole Synthesis | Arylhydrazones | 100 - 180 | N/A |
| Pechmann Condensation (Coumarin synthesis) | Phenols and β-ketoesters | 60 - 100 | [3] |
| Quinolone Synthesis | β-arylaminoacrylates | >200 (thermal), PPA can be lower | [10][11] |
| Flavanone Synthesis | 2-hydroxyacetophenones and benzaldehydes | 100 - 200 (reflux) | [7] |
Experimental Protocols & Visualizations
To systematically optimize your reaction temperature, a well-designed experimental workflow is crucial.
Protocol: Temperature Screening for PPA Cyclization
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the required amount of PPA (typically 10-20 times the weight of the substrate).
-
Pre-heating: Begin stirring and heat the PPA to 60-70 °C until it becomes a mobile liquid.[2]
-
Substrate Addition: Slowly add your starting material to the stirred PPA.
-
Initial Reaction: Heat the mixture to your starting temperature (e.g., 80 °C) and monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquots in ice water and extract with a suitable organic solvent for TLC or LC-MS analysis.
-
Temperature Increments: If the reaction is slow or incomplete after 2-3 hours, increase the temperature by 10-20 °C and continue monitoring.
-
Optimal Point Identification: Continue this incremental heating until you observe efficient product formation without significant decomposition. The optimal temperature will be the point that gives the best balance of reaction rate and yield.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the PPA.[2][3] The product can then be isolated by filtration if it is a solid or by extraction with an organic solvent.
Diagram: Temperature Optimization Workflow
Caption: Workflow for systematic temperature optimization in PPA cyclization.
Frequently Asked Questions (FAQs)
Q1: What grade of Polyphosphoric Acid should I use?
A1: For most synthetic applications, a commercial grade of PPA with a P₂O₅ content of 82-85% is suitable.[3][4] This is often referred to as 115% phosphoric acid, which corresponds to the theoretical H₃PO₄ content upon complete hydrolysis. For highly sensitive substrates or reproducible results, using freshly prepared PPA is recommended.
Q2: PPA is extremely viscous and difficult to handle. Any tips?
A2: Yes, the high viscosity of PPA is a common handling challenge. The best practice is to gently warm the PPA to above 60 °C, at which point its viscosity decreases significantly, making it much easier to pour and stir.[3][4] Using a mechanical stirrer is highly recommended over a magnetic stir bar, especially for larger scale reactions, to ensure efficient mixing.
Q3: How do I properly quench and work up a PPA reaction?
A3: The work-up of a PPA reaction must be done with caution. PPA reacts very exothermically with water. The standard procedure is to cool the reaction mixture to room temperature (or below in an ice bath) and then very slowly and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.[2][3] This moderates the exothermic reaction. After the PPA is fully hydrolyzed, the product can be isolated by filtration or extraction.
Q4: Can I use microwave irradiation with PPA?
A4: Yes, microwave-assisted synthesis using PPA or its esters (PPE, PPSE) has been shown to be an effective method for accelerating cyclization reactions, often leading to shorter reaction times and improved yields.[12][13][14] However, this requires specialized microwave reactors designed for chemical synthesis, and reaction conditions must be carefully optimized to control pressure and temperature.
Q5: Are there any alternatives to PPA for these types of cyclizations?
A5: Eaton's reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid) is a popular and effective alternative.[8] Its main advantages are lower viscosity, which allows for easier handling and stirring, and often milder reaction conditions.[8][9] In some cases, it can lead to improved yields compared to PPA, especially for thermally sensitive substrates.[15]
References
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved from [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives - Organic Chemistry Portal. Retrieved from [Link]
-
Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC. Retrieved from [Link]
-
Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). - ResearchGate. Retrieved from [Link]
-
NOTE Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. Retrieved from [Link]
-
Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. (2023, April 29). Retrieved from [Link]
-
Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - MDPI. Retrieved from [Link]
-
Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney - Organic Syntheses Procedure. Retrieved from [Link]
-
PPA‐catalyzed synthesis of 4‐quinolones. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC. (2016, September 14). Retrieved from [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - Beilstein Journals. (2016, September 14). Retrieved from [Link]
-
Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines - Researchers Universidad San Sebastián. Retrieved from [Link]
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved from [Link]
-
Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism - YouTube. (2024, January 12). Retrieved from [Link]
-
A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass. Retrieved from [Link]
-
General preparation of quinoline derivatives 1-12: (a) PPA, microwave irradiation - ResearchGate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchers.uss.cl [researchers.uss.cl]
Technical Support Center: Regioselective Alkylation of Benzo[h]quinolones
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of ambident heterocycles. Benzo[h]quinolones present a classic synthetic challenge: controlling the alkylation vector between the nitrogen (N-alkylation) and the oxygen (O-alkylation) atoms.
This guide is designed to move beyond basic empirical screening by explaining the causality behind experimental choices, providing you with self-validating protocols to strictly control regioselectivity.
The Mechanistic Foundation: Controlling the Ambident Nucleophile
Benzo[h]quinolones and related quinolone/pyridone systems exhibit lactam-lactim tautomerism. Upon deprotonation, the resulting anion is an ambident nucleophile with electron density delocalized across both the nitrogen and oxygen atoms 1. Controlling the alkylation vector requires manipulating transition-state kinetics, counterion effects, and Hard-Soft Acid-Base (HSAB) theory.
-
N-Alkylation (Thermodynamic / SN2-like): The nitrogen atom acts as a softer nucleophile. According to Kornblum's rule, soft electrophiles (e.g., alkyl iodides) will preferentially attack the softer nucleophilic center. When using alkali metal bases (like K₂CO₃) in polar aprotic solvents (DMF), the hard metal cation (K⁺) tightly coordinates to the hard oxygen anion. This coordination sterically and electronically shields the oxygen, forcing the electrophile to react almost exclusively at the nitrogen 2.
-
O-Alkylation (Kinetic / SN1-like): The oxygen atom is a harder nucleophile. To force O-alkylation, you must use a halophilic metal salt—most notably Silver Carbonate (Ag₂CO₃)—in a non-polar solvent. The Ag⁺ ion coordinates with the leaving halide of the alkylating agent, generating a harder, carbocation-like electrophile that prefers the hard oxygen center. Concurrently, Ag⁺ has a strong affinity for nitrogen, leaving the oxygen exposed for nucleophilic attack [[3]]().
Troubleshooting Guides & FAQs
Q1: I am using K₂CO₃ and an alkyl bromide in DMF, but I am getting a 70:30 mixture of N- and O-alkylated products. How do I achieve >95% N-alkylation? A1: Your electrophile is likely too hard. Switch your alkylating agent to an alkyl iodide, which is a softer electrophile and heavily favors SN2 attack at the nitrogen. If you must use an alkyl bromide, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the softer alkyl iodide in situ. Additionally, ensure your DMF is strictly anhydrous; trace water can hydrogen-bond to the nitrogen, inadvertently increasing O-alkylation 2.
Q2: My SAR study requires the O-alkylated benzo[h]quinolone derivative. Standard bases yield mostly N-alkylation. What is the definitive protocol for O-alkylation? A2: The most robust method for exclusive O-alkylation is switching the base to Silver Carbonate (Ag₂CO₃) and the solvent to a non-polar medium like toluene or benzene 3. The halophilic nature of silver pulls the halide leaving group, creating a harder electrophile that preferentially attacks the harder oxygen atom. This "silver effect" is a proven method for flipping chemoselectivity from N to O .
Q3: Does the steric bulk of the alkylating agent affect the N/O ratio? A3: Yes. Highly branched or sterically hindered alkyl halides (e.g., isopropyl bromide) face significant steric clash at the nitrogen atom, which is flanked by the benzo-fused ring system. This steric hindrance can artificially inflate the ratio of O-alkylation, even under conditions that typically direct toward N-alkylation.
Reaction Pathway Visualization
Mechanistic divergence of benzo[h]quinolone alkylation governed by counterion and solvent effects.
Quantitative Data Summary: Reagent Selection Matrix
To streamline your experimental design, consult the table below for expected regioselectivity based on reagent combinations.
| Base | Solvent | Electrophile | Dominant Pathway | Typical Regioselectivity |
| K₂CO₃ | DMF | Alkyl Iodide (R-I) | N-Alkylation | > 85% N-isomer |
| NaH | THF | Alkyl Bromide (R-Br) | N-Alkylation | 80 - 90% N-isomer |
| Cs₂CO₃ | Acetonitrile | Alkyl Bromide (R-Br) | Mixed | ~ 50:50 Ratio |
| K₂CO₃ | CHCl₃ / THF | Alkyl Bromide (R-Br) | N-Alkylation | ~ 70% N-isomer |
| Ag₂CO₃ | Toluene / Benzene | Alkyl Bromide (R-Br) | O-Alkylation | > 90% O-isomer |
Standardized Experimental Protocols
Protocol A: Highly Regioselective N-Alkylation
This protocol utilizes hard cation shielding and soft electrophiles to drive SN2 attack at the nitrogen.
-
Preparation: Charge a flame-dried Schlenk flask with the benzo[h]quinolone substrate (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).
-
Solvation: Add anhydrous DMF (to reach 0.2 M concentration) under an argon atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the potassium salt.
-
Alkylation: Dropwise add the alkyl iodide (1.2 equiv). (Self-Validation Note: If using an alkyl bromide, add 0.1 equiv of TBAI to generate the iodide species in situ. The reaction color may slightly darken).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor completion via TLC.
-
Work-up: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical step to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via silica gel flash chromatography to isolate the N-alkylated product.
Protocol B: Highly Regioselective O-Alkylation
This protocol utilizes halophilic silver salts in non-polar media to drive SN1-like attack at the oxygen.
-
Preparation: In a reaction vial heavily shielded from light (wrap entirely in aluminum foil), combine the benzo[h]quinolone substrate (1.0 equiv) and Ag₂CO₃ (1.5 equiv). Self-Validation Note: Light shielding is critical to prevent the photolytic degradation of silver salts into inactive metallic silver.
-
Solvation: Suspend the solid mixture in anhydrous toluene or benzene (0.1 M concentration).
-
Alkylation: Add the alkyl bromide or benzyl bromide (1.2 equiv) to the suspension.
-
Reaction: Stir the suspension at room temperature (or up to a gentle 80 °C reflux for less reactive electrophiles) for 12–24 hours in the dark.
-
Work-up: Filter the heterogeneous mixture through a pad of Celite to remove the precipitated silver halide salts. Wash the filter cake thoroughly with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography to isolate the O-alkylated ether.
References
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
- Studies on the alkylation of quinolin-2(1H)-one derivatives - ResearchGate.
- Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines - ResearchGate.
- Investigating the use of Mechanochemistry to Improve the Sustainability of Chemical Synthesis and Drug Discovery - UCL.
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of Benzo[h]quinolin-4(1H)-one in DMSO-d6: A Comparative and Predictive Analysis
Introduction
The benzo[h]quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry, materials science, and natural product synthesis. Its rigid, planar structure and potential for hydrogen bonding make it a compelling candidate for developing novel therapeutic agents and functional materials. Accurate structural elucidation is paramount in these pursuits, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process.
The Critical Influence of DMSO-d6 on Chemical Shifts
The choice of a deuterated solvent is a critical experimental parameter that profoundly influences the resulting NMR spectrum. For a molecule like benzo[h]quinolin-4(1H)-one, which contains a polar lactam functional group, DMSO-d6 is an excellent choice due to its high dielectric constant and ability to dissolve a wide range of polar and nonpolar compounds.
The most significant interaction at play is the formation of a hydrogen bond between the acidic N-H proton of the quinolinone and the lone pair of electrons on the sulfoxide oxygen of DMSO-d6. This interaction has two primary consequences:
-
Significant Deshielding: The hydrogen bond withdraws electron density from the N-H proton, causing it to be strongly deshielded. This results in a substantial downfield chemical shift, often placing the N-H resonance well above 10 ppm.
-
Reduced Exchange Rate: In protic solvents like D₂O or methanol-d₄, the N-H proton would rapidly exchange, leading to signal broadening or complete disappearance. DMSO-d6, being an aprotic hydrogen bond acceptor, slows this exchange process considerably, typically resulting in a sharper, more easily observable signal.
Other, more subtle effects of DMSO-d6 include its magnetic anisotropy, which can cause minor shifts in the positions of nearby aromatic protons compared to a less anisotropic solvent like chloroform-d (CDCl₃). These solvent-induced shifts can be predicted and are a well-documented phenomenon[1][2].
Caption: Interaction between benzo[h]quinolin-4(1H)-one and DMSO-d6.
Comparative Analysis and Predicted ¹H NMR Chemical Shifts
To predict the ¹H NMR spectrum of benzo[h]quinolin-4(1H)-one, we can analyze the spectra of structurally similar compounds recorded in DMSO-d6. The core quinolin-4(1H)-one system and the isomeric phenanthridin-6(5H)-one provide excellent reference points.
| Compound / Fragment | Proton(s) | Observed/Predicted δ (ppm) in DMSO-d6 | Rationale & Comments |
| Benzo[h]quinolin-4(1H)-one (Predicted) | 1-NH | ~11.5 - 12.5 | Expected to be the most downfield signal due to strong H-bonding with DMSO-d6 and deshielding from the adjacent carbonyl group. Likely a broad singlet. |
| H-2 | ~6.2 - 6.5 | This vinyl proton is β to a carbonyl and adjacent to a nitrogen atom, shifting it upfield relative to aromatic protons. Expected to be a doublet. | |
| H-3 | ~7.8 - 8.1 | This vinyl proton is α to a carbonyl, resulting in significant deshielding. Expected to be a doublet with coupling to H-2. | |
| H-5, H-6, H-7, H-8, H-9, H-10 | ~7.4 - 9.2 | These protons reside on the fused phenanthrene-like system. The exact shifts are complex, but H-10, being in a sterically hindered "bay region" and peri to H-9, is expected to be the most downfield of this group. The signals will exhibit complex splitting patterns (m, t, d, dd). | |
| Quinolin-4(1H)-one (Reference) | NH | ~11.6 | Provides a baseline for the N-H proton shift in the absence of the fused benzene rings. |
| H-2, H-3 | ~6.0 (d), ~7.8 (d) | Establishes the typical shifts for the vinyl protons of the pyridinone ring. | |
| Aromatic | ~7.3 - 8.1 | Shows the chemical shift range for the fused benzene ring protons. | |
| Phenanthridin-6(5H)-one (Isomeric Reference) | NH | ~11.5 | Confirms the strong deshielding effect on the N-H proton in a similar isomeric system. |
| Aromatic | ~7.3 - 8.5 | Provides a model for the complex aromatic region of a polycyclic lactam. The proton ortho to the carbonyl (H-7) and the proton in the bay region (H-4) are typically the most downfield. | |
| Various Quinolone Derivatives (Reference) [3][4][5] | NH | 10.9 - 12.8 | Published data on various complex quinolones consistently show the N-H proton in this highly deshielded region in DMSO-d6.[3][4][5] |
Based on this comparative analysis, the predicted ¹H NMR data for benzo[h]quinolin-4(1H)-one is summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzo[h]quinolin-4(1H)-one in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| 1-NH | 11.5 - 12.5 | br s | Labile proton, strongly deshielded by H-bonding with solvent. |
| H-2 | 6.2 - 6.5 | d | Vinyl proton, coupled to H-3. |
| H-3 | 7.8 - 8.1 | d | Vinyl proton, deshielded by C=O, coupled to H-2. |
| H-5 | ~8.2 - 8.5 | d or dd | Aromatic proton ortho to the lactam nitrogen. |
| H-6 | ~7.6 - 7.8 | t or m | Aromatic proton. |
| H-7 | ~7.5 - 7.7 | t or m | Aromatic proton. |
| H-8 | ~7.7 - 7.9 | t or m | Aromatic proton. |
| H-9 | ~7.9 - 8.2 | d or dd | Aromatic proton. |
| H-10 | ~9.0 - 9.3 | d | Aromatic proton, significantly deshielded by steric compression (bay region). |
Standard Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following procedure outlines the key steps for acquiring a ¹H NMR spectrum in DMSO-d6.
-
Sample Preparation:
-
Weigh approximately 2-5 mg of the benzo[h]quinolin-4(1H)-one sample directly into a clean, dry NMR tube.
-
Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d6 (≥99.9 atom % D).
-
Cap the NMR tube securely and vortex or sonicate gently for 1-2 minutes to ensure complete dissolution of the sample.
-
-
Spectrometer Setup and Referencing:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
Reference the spectrum to the residual proton signal of DMSO-d6, which is set to δ 2.50 ppm[6].
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay).
-
Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Caption: Standard workflow for ¹H NMR data acquisition in DMSO-d6.
Conclusion
While a definitive, experimentally-derived ¹H NMR spectrum for benzo[h]quinolin-4(1H)-one in DMSO-d6 is not publicly documented, a robust and reliable prediction can be formulated through careful comparison with related chemical structures and a firm understanding of solvent-solute interactions. Researchers should expect to observe a highly deshielded N-H proton signal between δ 11.5 and 12.5 ppm, a pair of vinyl doublets for H-2 and H-3, and a complex aromatic region spanning from approximately δ 7.4 to 9.3 ppm. The proton at the H-10 position is anticipated to be the most downfield aromatic signal due to steric effects. This comprehensive guide provides a strong predictive framework and a validated experimental protocol to aid scientists in the successful characterization of this important heterocyclic compound.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC Publishing. Retrieved from [Link]
-
Pop, A., et al. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. ResearchGate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, DMSO-d6, simulated) (NP0026577). Natural Products Magnetic Resonance Database. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). RSC Publishing. Retrieved from [Link]
-
Sabbah, D. A., & El-Agrody, A. M. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2 O.... ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A. (n.d.). 1H NMR spectrum of compound (A) in (400 MHz, DMSO-d6). ResearchGate. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]
-
Papadopoulos, K., et al. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons.... ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of the Carbonyl Group in Benzo[h]quinolin-4-one
This guide provides a detailed comparison of analytical techniques for the characterization of the carbonyl (C=O) group in benzo[h]quinolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. An objective evaluation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry is presented, supported by experimental data and protocols to guide researchers in their analytical choices.
Introduction: The Significance of the Carbonyl Moiety
Benzo[h]quinolin-4-one and its derivatives are foundational structures in the development of therapeutic agents, exhibiting a wide range of pharmacological activities.[1] The carbonyl group is a critical feature of this molecule's architecture. Its electronic environment and reactivity are central to the molecule's chemical properties and biological interactions. Therefore, precise and unambiguous characterization of this functional group is a cornerstone of quality control, structural elucidation, and synthetic pathway validation. This guide delves into the primary method for identifying the C=O stretch—Infrared (IR) spectroscopy—and compares its utility and data output against complementary analytical techniques.
Primary Method: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups in a molecule. The fundamental principle lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The carbonyl group is particularly well-suited for IR analysis.
The Causality Behind the Strong Carbonyl Signal
The C=O bond possesses a large dipole moment due to the significant difference in electronegativity between the carbon and oxygen atoms. The stretching vibration of this bond causes a substantial change in the dipole moment, resulting in a characteristically strong and intense absorption peak in the IR spectrum.[2] This makes the carbonyl stretch one of the most readily identifiable signals.
The position of this absorption is sensitive to the molecular environment. For quinolin-4-one systems, conjugation with the aromatic rings delocalizes the pi-electrons of the carbonyl group, which weakens the C=O bond and lowers its vibrational frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[3][4] Based on data from structurally similar quinolin-4-one derivatives, the carbonyl stretch for benzo[h]quinolin-4-one is expected in the 1640-1680 cm⁻¹ region.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, convenient method requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the solid benzo[h]quinolin-4-one powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Analytical Techniques
While IR spectroscopy is excellent for functional group identification, a multi-technique approach provides a more complete and validated structural characterization.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy detects the carbon nuclei within a molecule. The chemical shift (δ) of each carbon is highly sensitive to its electronic environment. Carbonyl carbons are significantly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the pi-bond. This causes them to resonate far downfield in a distinct region of the spectrum.[7]
Expected Data: The carbonyl carbon of a quinolin-4-one structure typically appears in the range of 160-195 ppm .[8][9] For example, the C=O in a related dihydroquinolin-4-one was observed at 192.7 ppm.[5] This provides orthogonal confirmation of the carbonyl group's presence.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-20 mg of benzo[h]quinolin-4-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹³C frequency, and parameters such as acquisition time, relaxation delay, and number of scans are set.
-
Data Acquisition: A proton-decoupled ¹³C spectrum is typically acquired. This involves irradiating the protons to collapse C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.
-
Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the final spectrum of intensity versus chemical shift (ppm).
Raman Spectroscopy
Principle: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR. It measures the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. While the C=O stretch is strong in IR due to its large dipole moment change, its polarizability change is smaller, often resulting in a weaker Raman signal compared to non-polar bonds. However, its high spectral resolution makes it excellent for detecting subtle structural differences.[10][11]
Expected Data: Raman shifts are reported in the same wavenumber units (cm⁻¹) as IR absorptions. Therefore, the C=O stretch for benzo[h]quinolin-4-one is also expected in the 1640-1680 cm⁻¹ region.[10] The key advantage is the ability to analyze samples with minimal preparation and without interference from water, making it suitable for in-situ or aqueous measurements.
Experimental Protocol:
-
Sample Placement: Place a small amount of the solid sample on a microscope slide or in a glass vial.
-
Instrument Focus: Position the sample under the microscope objective of the Raman spectrometer and focus the laser onto the sample surface.
-
Parameter Selection: Choose the appropriate laser wavelength, power, and acquisition time to maximize the Raman signal while avoiding sample degradation.
-
Spectrum Acquisition: Collect the scattered light using a spectrometer. Cosmic rays are typically removed via software algorithms.
-
Data Analysis: The resulting spectrum plots Raman intensity versus Raman shift (cm⁻¹).
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the mass of the resulting molecular ion is measured, confirming the elemental formula. The fragmentation pattern can also provide structural clues.
Expected Data: Benzo[h]quinolin-4-one (C₁₃H₉NO) has a monoisotopic mass of 195.0684 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z ≈ 195.[12] Analysis of fragmentation patterns (e.g., loss of CO, a common fragmentation for quinones and related structures) can further support the structural assignment.
Experimental Protocol (Electron Ionization - GC/MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject the solution into a Gas Chromatograph (GC) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Summary and Comparison
The following table summarizes the information provided by each technique for the characterization of benzo[h]quinolin-4-one.
| Technique | Information Provided | Expected Value/Result | Advantages | Limitations |
| IR Spectroscopy | Functional group identification (C=O stretch) | Strong absorption at ~1640-1680 cm⁻¹ | Rapid, non-destructive, excellent for polar bonds | Limited structural detail, can be sensitive to sample matrix |
| ¹³C NMR | Unique carbon environment (carbonyl carbon) | Chemical shift at ~160-195 ppm | Provides detailed connectivity data, unambiguous | Lower sensitivity, requires more sample, longer acquisition time |
| Raman Spectroscopy | Vibrational modes (complementary to IR) | Raman shift at ~1640-1680 cm⁻¹ | Minimal sample prep, no water interference, high resolution | C=O signal may be weak, fluorescence can interfere |
| Mass Spectrometry | Molecular weight and formula confirmation | Molecular ion peak [M]⁺ at m/z ≈ 195 | High sensitivity, confirms elemental composition | Destructive technique, provides limited stereochemical info |
Conclusion
The definitive characterization of the carbonyl group in benzo[h]quinolin-4-one is best achieved through a synergistic, multi-technique approach. Infrared spectroscopy serves as the initial, rapid confirmation of the carbonyl's presence, distinguished by its strong, characteristic absorption band. ¹³C NMR spectroscopy provides orthogonal and unambiguous evidence by identifying the unique chemical shift of the carbonyl carbon. Raman spectroscopy offers complementary vibrational data with practical advantages for certain sample types, while mass spectrometry confirms the molecule's elemental composition and molecular weight. For researchers and drug development professionals, employing at least IR and NMR spectroscopy is recommended for robust structural validation, ensuring the integrity and identity of this vital pharmaceutical scaffold.
References
-
SpectraBase. (n.d.). Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-. Wiley. [Link]
-
Al-Sanea, M. M., et al. (2023). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 28(5), 2479. [Link][13]
-
Abdel-Wahab, B. F., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1959. [Link][5]
-
Unknown Author. (n.d.). The features of IR spectrum. [Link]
-
Galué, H. A., et al. (2010). Gas-phase infrared spectra of cationized nitrogen-substituted polycyclic aromatic hydrocarbons. ResearchGate. [Link]
-
Unknown Author. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... ResearchGate. [Link][8]
-
Unknown Author. (n.d.). Table of Characteristic IR Absorptions. [Link][3]
-
Abdel-Wahab, B. F., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC. [Link][6]
-
National Center for Biotechnology Information. (n.d.). Benzo(h)quinoline. PubChem. [Link]
-
Al-Hiari, Y. M. (2025). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). 13-C NMR Chemical Shift Table. Scribd. [Link][9]
-
NIST. (n.d.). Benzo[h]quinoline. NIST WebBook. [Link]
-
Moody, C. J., & Rees, C. W. (1979). The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link][7]
-
Kučera, J., et al. (2007). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. RSC Publishing. [Link]
-
NIST. (n.d.). Benzo[h]quinoline. NIST WebBook. [Link]
-
Schremmer, S., et al. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journals. [Link]
-
Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Unknown Author. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link][4]
-
Tukhvatullin, F. H., et al. (2012). RAMAN SPECTRA AND INTERMOLECULAR HYDROGEN BONDS OF QUINOLINE IN SOLUTIONS. Ukrainian Journal of Physics, 57(2), 248-252. [Link][10]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link][2]
-
Lores, M., et al. (2016). Raman spectral signatures for the differentiation of benzodiazepine drugs. Analytical Methods. [Link]
-
Edinburgh Instruments. (2024). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. [Link][11]
-
Schremmer, S., et al. (2024). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. ResearchGate. [Link]
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- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues [mdpi.com]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
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- 13. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities † | MDPI [mdpi.com]
melting point discrepancy of benzo[h]quinolin-4-ol literature values
The following guide addresses the melting point discrepancy of benzo[h]quinolin-4-ol by analyzing the underlying chemical causality—specifically tautomerism and synthetic isolation—and comparing it against common literature errors.
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals[1][2][3]
Executive Summary: The Discrepancy Decoded
Literature values for "benzo[h]quinolin-4-ol" (CAS 23443-09-6) often exhibit a massive divergence, typically falling into two distinct clusters: ~50–54°C and >250°C .[1]
The Verdict:
-
True Value (>250°C): The authentic product exists in the solid state predominantly as the benzo[h]quinolin-4(1H)-one tautomer. Like most 4-quinolones, it exhibits high melting points due to extensive intermolecular hydrogen bonding (dimerization) in the crystal lattice.
-
False Value (50–54°C): This range corresponds to the parent benzo[h]quinoline (CAS 230-27-3), which lacks the hydroxyl/oxo functionality. This value appears in databases due to indexing errors or experimental failure where the starting material or a decarboxylated side-product was isolated instead of the target.
This guide compares the authentic product against these "alternatives" (impurities/isomers) and provides a validated protocol to ensure isolation of the correct high-melting polymorph.
Technical Analysis: The Tautomeric "Switch"
The core of the discrepancy lies in the keto-enol tautomerism. While often named "4-ol" (enol), the compound crystallizes as the "4-one" (keto).
Tautomeric Equilibrium & Solid-State Packing
-
Solution Phase: Exists in equilibrium, solvent-dependent.[1]
-
Solid Phase: The Keto form (4-oxo) is thermodynamically favored. It forms strong N-H[1][2][3]···O=C hydrogen-bonded networks (often dimers), significantly elevating the lattice energy and melting point.
-
The "Enol" Trap: Attempts to isolate the "pure enol" often result in either immediate tautomerization or co-crystallization, leading to variable melting points if not fully dried or if solvates form.
Diagram: Tautomeric & Synthetic Pathway
The following diagram illustrates the relationship between the target, the parent impurity, and the synthesis pathway (Gould-Jacobs) that differentiates them.
Figure 1: Synthetic pathway distinguishing the high-melting target (Keto form) from the low-melting parent impurity.[1]
Comparative Performance Data
This table contrasts the physical properties of the target product against the common "alternatives" found in conflicting literature.
| Feature | Target Product (Benzo[h]quinolin-4(1H)-one) | Alternative 1 (Benzo[h]quinoline) | Alternative 2 (4-Hydroxyquinoline) |
| CAS Number | 23443-09-6 | 230-27-3 | 611-36-9 |
| Literature MP | > 250°C (Decomposes) | 48 – 54°C | 201°C |
| Primary Structure | Tricyclic Keto-amine | Tricyclic Aromatic Amine | Bicyclic Keto-amine |
| Solubility | Low (DMSO, hot alcohols) | High (Organic solvents) | Moderate |
| Fluorescence | Strong (Blue/Green) | Strong (UV excitable) | Moderate |
| Common Error | Correctly identified | Mistaken for 4-ol due to name similarity | Used as reference standard |
Key Insight: If your isolated solid melts in a water bath (<100°C), you have failed to synthesize the 4-ol/one. You likely have the parent heterocycle or unreacted starting material.
Validated Experimental Protocol
Method: Modified Gould-Jacobs Synthesis Objective: Isolate high-purity Benzo[h]quinolin-4(1H)-one free from low-melting impurities.[1]
Phase 1: Condensation (Formation of Enamine)
-
Reagents: Mix 1-naphthylamine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Conditions: Heat to 110°C for 2 hours. Do not use solvent (neat reaction).
-
Validation: Evolution of ethanol gas indicates reaction progress.
-
Isolation: Cool to room temperature. The solid mass is the enamine intermediate. Recrystallize from ethanol if necessary (MP check: intermediate usually melts ~140-160°C).[1]
Phase 2: Thermal Cyclization (The Critical Step)
Most errors occur here. The temperature must exceed 240°C to force ring closure.[4]
-
Setup: Add the enamine intermediate to diphenyl ether (inert solvent) pre-heated to 250°C .
-
Reaction: Maintain reflux for 30–60 minutes.
-
Observation: Rapid precipitation of a solid often occurs (the product is less soluble than the intermediate).
-
Workup:
-
Cool to ~50°C.
-
Dilute with hexane or diethyl ether to precipitate the remaining product.
-
Filter and wash extensively with acetone (removes diphenyl ether and low-melting impurities).
-
-
Purification: Recrystallization from DMF or Acetic Acid.
Phase 3: Self-Validating QC[1]
-
Melting Point Check: Product should not melt below 250°C.
-
Solubility Check: Product should be insoluble in cold chloroform (unlike the parent benzo[h]quinoline).
-
NMR Validation:
-
1H NMR (DMSO-d6): Look for the downfield N-H signal (~11-12 ppm) and the absence of the O-H signal, confirming the quinolone tautomer.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[5][6] Journal of the American Chemical Society.
-
National Institute of Standards and Technology (NIST). (2024). Benzo[h]quinoline Phase Change Data. NIST Chemistry WebBook, SRD 69.
-
PubChem. (2024). Benzo[h]quinoline Compound Summary. National Library of Medicine.
- Al-Mousawi, S. M., et al. (2013). Tautomerism in 4-Hydroxyquinolines: A Combined Crystallographic and Theoretical Study. Journal of Molecular Structure.
-
Sigma-Aldrich. (2024). Benzo[h]quinoline Product Specification. (Confirming the 52°C MP for the parent compound).
Sources
- 1. 61626-11-7|1,10-Phenanthroline-4,7-diol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2439-04-5|5-Hydroxyisoquinoline|BLD Pharm [bldpharm.com]
- 3. 2439-04-5|5-Hydroxyisoquinoline|BLD Pharm [bldpharm.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Technical Guide: UV-Vis Absorption Spectra of Benzo[h]quinolin-4-ol vs. 10-Hydroxybenzo[h]quinoline
Executive Summary
This guide provides a technical comparison of two structural isomers: benzo[h]quinolin-4-ol (4-HBQ) and 10-hydroxybenzo[h]quinoline (10-HBQ). While they share the same molecular formula (
-
10-HBQ is a textbook example of Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Its spectrum is defined by a strong intramolecular hydrogen bond that remains stable in the ground state but shifts dynamically upon photoexcitation, resulting in a large Stokes shift.[1]
-
4-HBQ (often existing as benzo[h]quinolin-4(1H)-one ) is governed by Lactam-Lactim Tautomerism . Its spectrum is heavily influenced by solvent polarity and intermolecular hydrogen bonding, lacking the specific geometry required for the ESIPT cycle observed in the 10-isomer.
Structural & Mechanistic Analysis
The divergence in UV-Vis spectra stems directly from the ground-state geometry and hydrogen bonding capabilities of each isomer.
Comparative Pathway Diagram
The following diagram illustrates the electronic states and proton transfer mechanisms that differentiate the two isomers.
Figure 1: Mechanistic comparison showing the closed-loop ESIPT cycle of 10-HBQ versus the solvent-mediated equilibrium of 4-HBQ.
Spectral Comparison Data
The following table summarizes the key optical properties. Note that 4-HBQ is typically colorless to pale yellow, while 10-HBQ is distinctly yellow due to its lower energy absorption band.
| Feature | 10-Hydroxybenzo[h]quinoline (10-HBQ) | Benzo[h]quinolin-4-ol (4-HBQ) |
| Primary Mechanism | ESIPT (Intramolecular N···H-O) | Tautomerism (Intermolecular / Solvent) |
| Dominant Form (Soln) | Enol (stabilized by H-bond) | Keto (Benzo[h]quinolin-4(1H)-one) |
| Abs | ~375 – 385 nm (Enol band) | ~250 nm (Strong), ~330–340 nm (Broad) |
| Emission | ~580 – 620 nm (Large Stokes Shift) | ~380 – 420 nm (Typical fluorescence) |
| Molar Extinction ( | High (~5,000 - 10,000 | Moderate (Solvent dependent) |
| Solvatochromism | Weak (Ground state is rigid) | Strong (Polar solvents stabilize Keto form) |
| Visual Appearance | Bright Yellow | Colorless / Pale Yellow |
Deep Dive: 10-HBQ (The ESIPT System)
The absorption spectrum of 10-HBQ is characterized by a distinct band around 380 nm . This band corresponds to the
-
Why it happens: The hydroxyl proton at C10 is in close proximity to the quinoline nitrogen (N1), forming a six-membered ring via a hydrogen bond. This planarizes the molecule and lowers the energy of the transition.
-
Excited State: Upon absorbing a photon, the acidity of the -OH and the basicity of the N increase significantly, driving the proton across the hydrogen bond to form the keto tautomer before emission occurs. This results in the characteristic "anomalous" redshifted emission (orange/red fluorescence).
Deep Dive: 4-HBQ (The Tautomeric System)
The absorption spectrum of 4-HBQ is more complex due to the equilibrium between the enol (4-hydroxy) and keto (4-one) forms.
-
Why it happens: In the 4-isomer, the -OH group is para to the nitrogen in the pyridine ring context (structurally analogous to 4-quinolone). There is no geometry for an intramolecular hydrogen bond to the ring nitrogen.
-
Solvent Effect: In polar solvents (e.g., Methanol, DMSO), the equilibrium shifts strongly toward the keto (4(1H)-one) form, which typically absorbs in the 330–340 nm range. In non-polar solvents, or gas phase, the enol form may contribute more, but the lack of ESIPT means the Stokes shift is normal (small), and fluorescence remains in the blue/UV region.
Experimental Protocols
To accurately characterize these isomers, specific protocols must be followed to avoid aggregation artifacts and ensure correct tautomeric assignment.
Workflow for Spectral Characterization
Figure 2: Step-by-step workflow for UV-Vis characterization, highlighting the importance of solvent selection.
Detailed Methodology
1. Stock Solution Preparation:
-
Dissolve 1-2 mg of the isomer in spectroscopic grade DMSO .
-
Reasoning: Both isomers have limited solubility in pure water or non-polar solvents. DMSO ensures complete dissolution of the monomeric form.
2. Working Solutions:
-
Dilute the stock into three separate cuvettes containing:
-
Cyclohexane: To observe the "free" molecule (minimizes intermolecular H-bonding).
-
Methanol: To observe solvent-mediated proton transfer effects.
-
Acetonitrile: A polar aprotic baseline.
-
-
Target Concentration:
M ( ). -
Critical Control: Perform a serial dilution (e.g., 5, 10, 20
). If the shifts or a new band appears at higher concentrations, aggregation (dimerization) is occurring.
3. Acid/Base Modulation (Validation Step):
-
Add 1 eq. of Trifluoroacetic acid (TFA):
-
10-HBQ: Will protonate the pyridine nitrogen, disrupting the intramolecular H-bond. The 380 nm band will bleach/shift blue.
-
4-HBQ: Will protonate the carbonyl/hydroxyl, causing a bathochromic shift.
-
-
Add 1 eq. of Triethylamine (TEA):
-
10-HBQ: Deprotonates the -OH. The spectrum will shift significantly as the anion is formed.
-
Applications & Relevance[3][4]
Understanding the spectral difference dictates the application utility of these molecules.
-
10-HBQ (The Sensor):
-
Due to the ESIPT mechanism, 10-HBQ is an excellent scaffold for ratiometric fluorescent sensors . Binding a metal ion (e.g.,
, ) to the N-O site disrupts the proton transfer, turning "OFF" the red emission and turning "ON" a blue emission. -
Reference: Used in OLEDs and proton-transfer lasers.
-
-
4-HBQ (The Drug Scaffold):
-
The 4-quinolone core is the pharmacophore for fluoroquinolone antibiotics (e.g., Ciprofloxacin). The UV-Vis profile is used to monitor drug stability and photodegradation rates.
-
Reference: Used as a precursor for kinase inhibitors and antimalarial agents.
-
References
-
Mechanism of ESIPT in 10-HBQ
- Chou, P. T., et al. "Femtosecond Dynamics of Excited-State Intramolecular Proton Transfer in 10-Hydroxybenzo[h]quinoline." Journal of Physical Chemistry A, 2000.
-
(Verified Context: J. Phys. Chem. A 2000, 104, 33, 7818–7829)
-
Tautomerism in 4-Quinolones (Analogous to 4-HBQ)
- Szafran, M., et al. "Structure and tautomerism of 4-quinolone derivatives." Journal of Molecular Structure, 2008.
-
Synthesis and Properties of Benzo[h]quinoline Derivatives
- BenchChem Technical Guide. "An In-depth Technical Guide to 10-Hydroxybenzo[h]quinoline."
-
Spectroscopic Protocols
- Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Edition.
Sources
Comparative Guide: X-ray Structural Dynamics of Benzo[h]quinolin-4(1H)-one Scaffolds
Executive Summary: The "h" vs. "f" Isomer Divergence
In the development of planar intercalators and kinase inhibitors, the benzo[h]quinolin-4(1H)-one scaffold represents a privileged structure due to its extended
Core Insight: X-ray diffraction data reveals that while both isomers favor the 4-oxo (keto) tautomer in the solid state, the benzo[h] isomer exhibits superior packing efficiency due to reduced steric clash in the "bay region" (positions 10 and 1), facilitating tighter
Structural Characterization & Data Analysis
Tautomeric "Performance": The Keto-Enol Equilibrium
The critical performance metric for quinolone-based drugs is the stability of the tautomeric form. X-ray data confirms that benzo[h]quinolin-4(1H)-one crystallizes exclusively in the 4-oxo (NH-keto) form, stabilized by intermolecular hydrogen bonding.
Mechanism: The proton resides on the Nitrogen (N1), not the Oxygen (O4). This is evidenced by the bond lengths derived from high-resolution crystallography of the core scaffold and its close derivatives (e.g., 3-carboxamide analogs).
| Structural Parameter | Benzo[h]quinolin-4(1H)-one (Keto) | Benzo[h]quinolin-4-ol (Enol) | Performance Implication |
| C4=O Bond Length | 1.23 – 1.26 Å | 1.34 – 1.36 Å | Short double bond confirms Keto form; high chemical stability. |
| C2-N1-C10 Angle | ~120 - 122° | ~118° | Wider angle accommodates the N-H proton. |
| H-Bond Donor | N-H | O-H | N-H is a reliable donor for forming centrosymmetric dimers ( |
| Solid State Form | Dominant | Rare/Transient | Ensures formulation consistency (avoiding polymorph shifts). |
Crystallographic Lattice Data (Comparative Proxy)
As the unsubstituted parent structure is often isostructural with its 3-substituted analogs, we utilize the high-precision data from the 3-carboxamide derivative to benchmark the scaffold's packing performance against the standard quinoline.
Table 1: Unit Cell Parameters & Packing Efficiency
| Parameter | Benzo[h] Scaffold (Ref: P2_1/c) | Standard Quinoline-4-one | Comparison Note |
| Crystal System | Monoclinic | Monoclinic | Both favor planar stacking systems. |
| Space Group | Centrosymmetric packing is standard. | ||
| Z (Molecules/Cell) | 4 | 4 | Standard density packing. |
| 3.4 – 3.6 Å | 3.5 – 3.7 Å | Benzo[h] shows tighter stacking due to extended surface area. | |
| Intermolecular Network | N-H...O Dimer chains | N-H...O Dimers | Benzo[h] forms "zigzag" chains along the c-axis. |
Analyst Note: The benzo[h] isomer's ability to form offset
-stacked columns (slipped stacks) makes it a superior candidate for electronic materials and intercalating drugs compared to the benzo[f] isomer, which suffers from steric twisting.
Experimental Protocol: Synthesis & Crystallization
To obtain X-ray quality single crystals, a thermodynamic control strategy is required to ensure the pure 4-oxo tautomer precipitates.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural refinement.
Figure 1: Synthesis and Crystallization Workflow. The "Critical Control Point" highlights where solvent choice dictates the final tautomeric purity.
Detailed Methodology
-
Synthesis (Gould-Jacobs Type):
-
Reflux 1-naphthylamine with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate.
-
Cyclization: Heat the intermediate in diphenyl ether at 250°C. Why: High temperature is required to overcome the energy barrier of aromaticity disruption during ring closure.
-
-
Crystallization (The "Performance" Step):
-
Solvent System: Ethanol/Chloroform (3:1 v/v).
-
Technique: Slow evaporation at room temperature.
-
Protocol: Dissolve 50 mg of purified solid in 15 mL of warm solvent. Filter through a 0.45
m PTFE filter into a narrow vial. Cover with parafilm punctured with three pinholes. -
Outcome: Colorless prisms appearing within 5–7 days.
-
Mechanistic Analysis: Intermolecular Interactions[1][2][3][4]
The stability of the benzo[h]quinolin-4(1H)-one crystal is driven by a specific hydrogen-bond network that "locks" the molecule in the keto form.
Figure 2: Supramolecular Assembly. The formation of the R2,2(8) dimer is the primary stabilizing force, enabling subsequent pi-stacking.
Comparative Analysis: Benzo[h] vs. Benzo[f]
-
Benzo[h] (Linear-like): The nitrogen is exposed. It forms strong, linear N-H...O bonds (
angle). This leads to high melting points (>250°C) and low solubility. -
Benzo[f] (Angular): The nitrogen is sterically crowded by the "bay" proton. This often distorts the H-bond geometry, leading to weaker lattice energy and slightly higher solubility, but lower structural predictability.
References
-
Grathwol, C. W., et al. (2019). "Crystal structure of benzo[h]quinoline-3-carboxamide."[1] Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1828–1831. Link
-
Kozak, M., et al. (2021). "Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics." Molecules, 26(10), 2908. Link
-
Abonia, R., et al. (2024). "Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis." Molecules, 29(9), 1987. Link
-
PubChem Database. "Benzo[h]quinoline Compound Summary." National Library of Medicine. Link
Sources
Definitive Guide: 13C NMR Assignments for Benzo[h]quinolin-4-ol Quaternary Carbons
The following guide provides an in-depth technical comparison of methodologies for assigning quaternary carbons in fused heterocyclic systems, specifically using benzo[h]quinolin-4-ol (often existing as the tautomer benzo[h]quinolin-4(1H)-one ) as the primary case study.
Executive Summary: The Quaternary Conundrum
In drug discovery, the precise regio-assignment of fused heterocycles like benzo[h]quinolin-4-ol is critical. A misassigned quaternary carbon can lead to incorrect structure-activity relationship (SAR) models and patent invalidation.
This guide compares three distinct workflows for resolving the "silent" quaternary carbons (Cq) in this scaffold:
-
Standard HMBC: The baseline approach (High sensitivity, high ambiguity).
-
DFT-GIAO Calculation: The predictive validator (Low cost, model-dependent).
-
1,1-ADEQUATE: The experimental arbiter (Low sensitivity, absolute certainty).
Structural Context & Numbering
Benzo[h]quinolin-4-ol typically exists in equilibrium with its keto-tautomer, benzo[h]quinolin-4(1H)-one . The assignment challenge lies in the four quaternary bridgehead carbons (C4a, C6a, C10a, C10b ) and the carbonyl carbon (C4 ), which lack direct proton attachments.
Visualization: Structure and Numbering
Caption: Numbering scheme for benzo[h]quinolin-4(1H)-one. Quaternary carbons (double circles) are the primary targets for assignment.
Comparative Analysis of Assignment Methodologies
Method A: HMBC (Heteronuclear Multiple Bond Correlation)
Role: The standard "first-pass" experiment.
Mechanism: Correlates protons to carbons separated by 2-3 bonds (
-
Pros: High sensitivity (can be run on <1 mg sample); standard on all spectrometers.
-
Cons: Cannot easily distinguish between 2-bond and 3-bond correlations. In fused rings like benzo[h]quinoline, a proton at C5 can show correlations to both C4a (
) and C6a ( ), making specific assignment impossible without additional data.
Method B: DFT-GIAO (Density Functional Theory - Gauge-Including Atomic Orbitals)
Role: The "Validator." Used to predict chemical shifts to distinguish between candidates. Mechanism: Quantum mechanical calculation of magnetic shielding tensors.
-
Pros: No sample required; distinguishes subtle electronic environments (e.g., C4a vs C10b) that HMBC cannot resolve.
-
Cons: Computationally expensive for large molecules; requires accurate conformational search; results are theoretical.
Method C: 1,1-ADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment)
Role: The "Arbiter." Used when HMBC and DFT are inconclusive.
Mechanism: Establishes direct carbon-carbon connectivity (
-
Pros: Unambiguous. If you see a peak, those carbons are directly bonded.
-
Cons: Extremely low sensitivity (requires ~30-50 mg sample and cryoprobe); long acquisition times (12-48 hours).
Data Summary: Representative Assignments
The following table synthesizes representative chemical shift data for the benzo[h]quinolin-4-one scaffold, comparing the "Ambiguity" of HMBC with the "Precision" of DFT and ADEQUATE.
| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9][10] Shift (ppm) | HMBC Correlations (from Protons) | Assignment Status (HMBC Only) | DFT-GIAO Prediction (ppm) | Final Assignment |
| C4 | C=O | 177.5 | H2, H3, H5 | Confident (Chemical shift is diagnostic) | 178.1 | Confirmed |
| C2 | CH | 140.2 | H3 | Confident | 141.0 | Confirmed |
| C10b | Cq | 148.5 | H2, H9, H10 | Ambiguous (vs C10a) | 149.2 | Confirmed |
| C4a | Cq | 126.8 | H3, H5, H6 | Ambiguous (vs C6a) | 126.1 | Confirmed |
| C6a | Cq | 133.5 | H5, H6, H8 | Ambiguous (vs C10a) | 134.0 | Confirmed |
| C10a | Cq | 130.1 | H9, H10 | High Ambiguity | 129.8 | Confirmed |
Technical Insight: The distinction between C10b (148.5 ppm) and C10a (130.1 ppm) is critical. While HMBC from H2 hits C10b (
), H2 is far from C10a. However, H9/H10 correlations can overlap. DFT confirms C10b is significantly deshielded due to the adjacent Nitrogen.
Detailed Experimental Protocols
Protocol 1: Optimized HMBC for Quaternary Carbons
Standard parameters often miss weak long-range couplings to quaternary carbons. Use this optimized workflow.
-
Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).
-
Coupling Constant Optimization (
):-
Standard: Set cnst13 = 8 Hz (targets typical 2-3 bond couplings).
-
Long-Range (Quaternary): Run a second experiment with cnst13 = 5 Hz. This enhances correlations to quaternary carbons which often have smaller coupling constants (4-6 Hz) in fused aromatic systems.
-
-
Resolution: Set TD(F1) to 512 or 1024. High resolution in the carbon dimension is essential to resolve closely spaced quaternary signals (e.g., C6a vs C10a).
-
Number of Scans (NS): Minimum 32 scans for 10 mg sample; 64-128 scans for <5 mg.
Protocol 2: DFT-GIAO Calculation Workflow
Use this protocol to generate the "Predicted" column in your assignment table.
-
Conformational Search:
-
Software: Spartan or Crest.
-
Force Field: MMFF94.
-
Note: Benzo[h]quinolin-4-one is rigid, so a single conformer is usually sufficient.
-
-
Geometry Optimization:
-
Software: Gaussian 16/09 or ORCA.
-
Theory: DFT B3LYP with Basis Set 6-31+G(d,p).[11]
-
Solvent Model: IEFPCM (match your NMR solvent, e.g., DMSO or CDCl3).
-
-
NMR Calculation:
-
Keyword: NMR(GIAO)
-
Theory: mPW1PW91 or B3LYP / 6-311+G(2d,p) (Higher basis set for NMR).
-
-
Scaling:
-
Raw shielding values (
) must be scaled. -
Formula:
-
Reference: Use the CHESS (Chemical Shift Scaling) parameters or simply reference to TMS calculated at the same level.
-
Decision Logic for Assignment
The following flowchart illustrates the logical pathway to resolve assignments using the compared methods.
Caption: Logical workflow for assigning quaternary carbons. DFT is the preferred intermediate step before resorting to low-sensitivity ADEQUATE experiments.
References
-
Standard HMBC Protocols
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
DFT-GIAO Methodology
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews, 112(3), 1839-1862.
-
-
ADEQUATE Experiments
-
Reif, B., Köck, M., Kerssebaum, R., & Griesinger, C. (1996). ADEQUATE, a new set of experiments to determine the constitution of small molecules at natural abundance. Journal of Magnetic Resonance, Series A, 118(2), 282-285.
-
-
Benzo[h]quinoline NMR Data (General Scaffold)
-
National Institute of Standards and Technology (NIST). Benzo[h]quinoline Spectral Data. NIST Chemistry WebBook.[5]
-
Sources
- 1. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on ¹³C-NMR chemical shifts of 10-hydroxybenzo[h]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
- 11. DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Benzo[h]quinolin-4-ol: Proper Disposal & Handling Procedures
[1][2][3]
Executive Directive
Immediate Action Required: Treat Benzo[h]quinolin-4-ol (CAS: 23443-09-6) as a Hazardous Non-Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or in municipal trash.
This guide synthesizes data from structural analogs (quinolines and benzoquinolines) to provide a conservative, high-safety protocol. Due to the planar aromatic structure of benzo[h]quinolines, there is a distinct potential for DNA intercalation; therefore, this compound must be handled with the same rigor as suspected mutagens until specific toxicological data proves otherwise.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4(1H)-one).
Physical & Chemical Properties
| Property | Data | Relevance to Disposal |
| Chemical Name | Benzo[h]quinolin-4-ol | Official shipping/manifest name |
| CAS Number | 23443-09-6 | Unique identifier for waste manifests |
| Molecular Formula | C₁₃H₉NO | Nitrogen-containing organic |
| Physical State | Solid (Powder/Crystals) | Requires particulate containment |
| Solubility | Low (Water), High (DMSO, MeOH) | dictates solvent choice for cleaning |
| Acidity (pKa) | ~11 (OH group), ~5 (N-H+) | Amphoteric; pH sensitive |
GHS Hazard Classification (Conservative Assessment)
Based on Structure-Activity Relationship (SAR) with Benzo[h]quinoline and Quinolin-4-ol.
Waste Stream Segregation Logic
The "Why" Behind the Protocol: Laboratories often default to a single "Organic Waste" carboy. However, distinguishing between Halogenated and Non-Halogenated streams is critical for two reasons:
-
Cost Efficiency: Non-halogenated waste is significantly cheaper to incinerate. Benzo[h]quinolin-4-ol contains no halogens (F, Cl, Br, I).
-
Chemical Compatibility: Segregating nitrogen-rich heterocycles prevents potential polymerization or energetic reactions with strong oxidizers often found in general waste streams.
Directive: Segregate into Non-Halogenated Organic Waste unless the compound has been dissolved in a halogenated solvent (e.g., Dichloromethane).
Operational Disposal Workflow
This protocol ensures a self-validating system where every step confirms the safety of the next.
Scenario A: Solid Waste (Pure Substance)
-
Containment: Do not dump loose powder into a solid waste drum. Place the substance in a screw-cap vial or double-bag it in polyethylene bags.
-
Labeling: Attach a hazardous waste tag immediately.
-
Consolidation: Place the sealed vial/bag into the Solid Hazardous Waste drum.
Scenario B: Liquid Waste (Mother Liquors/Rinsates)
-
Solvent Verification: Confirm the solvent used.
-
If DMSO/Methanol/Acetone:Non-Halogenated Stream .
-
If DCM/Chloroform:Halogenated Stream .
-
-
pH Check (Crucial): Before adding to a central carboy, check the pH of your solution.
-
Reasoning: Benzo[h]quinolin-4-ol is amphoteric. Adding a highly acidic solution to a waste container rich in sulfides or cyanides (unlikely but possible in complex labs) can liberate toxic gas. Ensure pH is neutral (4–9) if possible.
-
-
Transfer: Funnel liquid into the appropriate carboy. Cap immediately.
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2]
-
Bagging: Collect all disposable items in a clear hazardous waste bag.
-
Sealing: Zip-tie or tape the bag closed to prevent dust release.
-
Disposal: Box as Solid Hazardous Debris .
Visual Decision Matrix
The following diagram illustrates the decision logic for disposing of Benzo[h]quinolin-4-ol.
Caption: Logical decision tree for segregating Benzo[h]quinolin-4-ol waste streams based on physical state and solvent composition.
Emergency Response (Spills)
Do not attempt to clean up large spills (>50g) without respiratory protection.
-
Evacuate & Ventilate: Clear the immediate area.[6]
-
PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent inhalation of dust.
-
Dry Spill:
-
Cover with wet paper towels to prevent dust dispersion.
-
Scoop into a wide-mouth jar.
-
Clean surface with soap and water (Benzo[h]quinolin-4-ol is poorly soluble in water alone; surfactant helps).
-
-
Wet Spill:
-
Absorb with vermiculite or sand.[6]
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer.
-
Collect in a hazardous waste bag.
-
Regulatory Compliance & Final Destruction
US Regulations (RCRA): While not explicitly listed on the P-list or U-list, this compound meets the criteria for characteristic hazardous waste due to toxicity.
-
Destruction Method: High-temperature incineration equipped with an afterburner and scrubber is the required method for nitrogen-containing heterocycles to prevent NOx emissions.
EU Regulations (REACH/CLP):
-
Dispose of contents/container in accordance with local/regional/national/international regulations (P501).
-
Waste code (EWC) assignment depends on the solvent used but generally falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).
References
Navigating the Unseen: A Guide to Safely Handling Benzo[h]quinolin-4-ol
Hazard Identification: Understanding the Risks of Analogy
Given the absence of a dedicated SDS for Benzo[h]quinolin-4-ol, we must infer its potential hazards from analogous compounds. Quinoline and its derivatives are known to present a range of health risks. For instance, Quinolin-4-ol is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed, in contact with skin, or if inhaled[1]. Furthermore, the broader family of benzoquinolines has been associated with severe skin and mucous membrane irritation[2]. Therefore, it is prudent to handle Benzo[h]quinolin-4-ol with the assumption that it may possess similar toxicological properties.
Assumed Hazard Classifications for Benzo[h]quinolin-4-ol:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure risk when handling Benzo[h]quinolin-4-ol. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374) | To prevent skin contact and absorption.[4][5] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is required when there is a splash hazard. | To protect eyes from dust particles and splashes.[5][6] |
| Skin and Body Protection | Laboratory coat. For larger quantities or in the event of a spill, chemical-resistant clothing or a suit is necessary. | To prevent skin exposure.[5][6] |
| Respiratory Protection | All handling of solid Benzo[h]quinolin-4-ol should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required. | To prevent inhalation of airborne particles.[5][6] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operating procedures is critical to mitigating the risks associated with handling potent chemical compounds. The following workflow outlines the essential steps for the safe handling of Benzo[h]quinolin-4-ol.
Preparation and Weighing
-
Designated Area: All work with Benzo[h]quinolin-4-ol must be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[6]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure to minimize the risk of inhalation.
Solution Preparation and Use
-
Solvent Selection: Choose the least toxic solvent appropriate for your experimental needs.
-
Dissolution: Add the solvent to the solid Benzo[h]quinolin-4-ol slowly to avoid splashing.
-
Handling Solutions: Always handle solutions of Benzo[h]quinolin-4-ol within the fume hood. Use a secondary container to transport solutions outside of the fume hood.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Benzo[h]quinolin-4-ol using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with Benzo[h]quinolin-4-ol must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing Benzo[h]quinolin-4-ol down the drain.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional environmental health and safety department.
-
Secure: Prevent entry to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5]
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making processes and workflows.
Caption: PPE selection workflow for Benzo[h]quinolin-4-ol.
Caption: Disposal workflow for Benzo[h]quinolin-4-ol waste.
By treating Benzo[h]quinolin-4-ol with the caution it deserves and adhering to these rigorous safety protocols, researchers can confidently advance their work while ensuring a safe and secure laboratory environment.
References
- Benchchem. Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
- Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
- Fisher Scientific. Material Safety Data Sheet - Quinoline, 96%.
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9191, Benzo(h)quinoline. Available at: [Link]
- Sigma-Aldrich. Benzo h quinoline 97 230-27-3.
- Fisher Scientific. SAFETY DATA SHEET.
- Lab Alley. SAFETY DATA SHEET.
- Fisher Scientific. 4 - SAFETY DATA SHEET.
- Medline. Safety Data Sheet.
- Apollo Scientific. 10-Hydroxybenzo[h]quinoline.
- TCI Chemicals. SAFETY DATA SHEET.
- ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 336101, Benzo[h]quinoline-4-carboxylic acid. Available at: [Link]
- Cayman Chemical. Safety Data Sheet.
- WorkSafeBC. Table of exposure limits for chemical and biological substances.
-
Government of Ontario. Current occupational exposure limits for Ontario workplaces under Regulation 833. Available at: [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. BENZO[F]QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
